1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Description
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Properties
IUPAC Name |
1-bromo-3,4,5-trifluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-2-1-3(8)4(9)5(10)6(2)11(12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQKIGJLQQCSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
CAS Number: 1416373-06-2
This technical guide provides a comprehensive overview of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, key applications, and safety protocols, offering field-proven insights and detailed experimental methodologies.
Introduction: A Versatile Synthetic Intermediate
This compound is a poly-substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a bromine atom, three fluorine atoms, and a nitro group on a benzene ring, offers a rich platform for a variety of chemical transformations. The strategic placement of these functional groups imparts a high degree of reactivity and selectivity, making it an invaluable intermediate for the synthesis of complex, high-value molecules.[1]
The electron-withdrawing nature of the nitro group and the fluorine atoms renders the aromatic ring electron-deficient, thereby activating it for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom, in turn, serves as an excellent leaving group in such reactions and as a versatile handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide will explore the synthesis of this compound, its characteristic reactions, and its applications in the development of novel chemical entities.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1416373-06-2 | BLDpharm[2] |
| Molecular Formula | C₆HBrF₃NO₂ | Sigma-Aldrich[3] |
| Molecular Weight | 255.98 g/mol | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
| InChI | 1S/C6HBrF3NO2/c7-2-1-3(8)4(9)5(10)6(2)11(12)13/h1H | Sigma-Aldrich[3] |
| SMILES | O=--INVALID-LINK--[O-] | Sigma-Aldrich[3] |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show a single proton signal in the aromatic region, likely a multiplet due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts and coupling constants (JC-F) being indicative of the fluorine substitution pattern.
-
¹⁹F NMR: Three distinct signals are anticipated, each corresponding to the fluorine atoms at positions 3, 4, and 5. The coupling patterns will provide valuable structural information.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br, C-F, and N-O (from the nitro group) stretching vibrations.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of a suitable precursor, 1-bromo-3,4,5-trifluorobenzene. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure regioselectivity and a good yield.
Reaction Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is based on established methods for the nitration of halogenated aromatic compounds.[4][5][6][7]
Materials:
-
1-Bromo-3,4,5-trifluorobenzene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add concentrated sulfuric acid. While stirring, slowly add concentrated nitric acid via a dropping funnel, maintaining the temperature below 10 °C.
-
Addition of the Substrate: Once the nitrating mixture has cooled, slowly add 1-bromo-3,4,5-trifluorobenzene dropwise to the stirred solution. The rate of addition should be controlled to keep the reaction temperature below 15 °C to minimize the formation of by-products.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Key Reactions and Applications in Drug Discovery
The unique substitution pattern of this compound makes it a highly versatile reagent in medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom, along with the three fluorine atoms, significantly activates the aromatic ring for nucleophilic aromatic substitution.[8][9][10] This allows for the facile displacement of the bromide ion by a wide range of nucleophiles.
References
- 1. This compound [myskinrecipes.com]
- 2. 1416373-06-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. savitapall.com [savitapall.com]
- 7. aclanthology.org [aclanthology.org]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene: A Key Intermediate for Pharmaceutical Research
This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and practical considerations for the preparation of 1-bromo-3,4,5-trifluoro-2-nitrobenzene, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the procedural choices, ensuring a thorough understanding of this important synthetic transformation.
Introduction: The Strategic Importance of Polyhalogenated Nitroaromatics
Polyhalogenated nitroaromatic compounds are a class of molecules that have garnered significant interest in the pharmaceutical and agrochemical industries. The presence of multiple halogen atoms and a nitro group on an aromatic ring creates a unique electronic environment, rendering the molecule susceptible to a variety of chemical transformations. Specifically, the electron-withdrawing nature of the nitro group and the halogens activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex organic molecules.
This compound is a prime example of such a strategic intermediate. Its trifluorinated core can enhance the metabolic stability, lipophilicity, and binding affinity of a parent molecule, desirable traits in modern drug design. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. Furthermore, the nitro group can be readily reduced to an amine, opening avenues for the synthesis of a wide array of nitrogen-containing heterocycles and other bioactive scaffolds.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and logical synthetic route to this compound involves the electrophilic aromatic substitution (EAS) nitration of the commercially available precursor, 1-bromo-3,4,5-trifluorobenzene. This approach is favored due to the ready availability of the starting material and the well-established nature of aromatic nitration reactions.
The key challenge in this synthesis is the regioselectivity of the nitration. The bromine and fluorine atoms are ortho-, para-directing, yet deactivating substituents. However, the cumulative deactivating effect of the three fluorine atoms and the bromine atom will significantly reduce the nucleophilicity of the aromatic ring, necessitating strong nitrating conditions. The directing effects of the substituents must be carefully considered to predict the major product. The position ortho to the bromine atom and flanked by a fluorine atom is the most likely site for nitration due to a combination of electronic and steric factors.
Mechanistic Insights: The Electrophilic Aromatic Nitration Pathway
The nitration of 1-bromo-3,4,5-trifluorobenzene proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid.
Step 1: Generation of the Nitronium Ion
Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Step 2: Nucleophilic Attack and Formation of the Sigma Complex
The π-electron system of the 1-bromo-3,4,5-trifluorobenzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion. The formation of this intermediate is the rate-determining step of the reaction.
Step 3: Deprotonation and Re-aromatization
A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the final product, this compound.
Diagram of the Electrophilic Aromatic Nitration Mechanism:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established procedures for the nitration of halogenated aromatic compounds.[1] Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1-Bromo-3,4,5-trifluorobenzene | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Fuming Nitric Acid (HNO₃) | ≥90% | MilliporeSigma |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore |
| Crushed Ice | ||
| Deionized Water |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Procedure
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3,4,5-trifluorobenzene (1.0 eq).
-
Acid Addition: Carefully add concentrated sulfuric acid (5.0 eq) to the flask while stirring.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Nitrating Agent Addition: Slowly add fuming nitric acid (1.2 eq) dropwise to the stirred solution via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Characterization of this compound
| Property | Value |
| Molecular Formula | C₆HBrF₃NO₂ |
| Molecular Weight | 255.98 g/mol |
| Appearance | Expected to be a solid at room temperature |
| ¹H NMR (Predicted) | A singlet or a complex multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the single aromatic proton. |
| ¹³C NMR (Predicted) | Six distinct signals in the aromatic region, with carbons attached to fluorine exhibiting characteristic C-F coupling. The carbon bearing the nitro group would be significantly downfield. |
| ¹⁹F NMR (Predicted) | Three distinct signals, each showing coupling to the other fluorine atoms and potentially to the aromatic proton. |
| Mass Spec (EI) | A molecular ion peak with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio). |
Researchers should perform full characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and IR) to confirm the structure and purity of the synthesized compound.
Safety and Handling: A Critical Overview
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Corrosive Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe burns upon contact with skin and eyes. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions. The slow, dropwise addition of the nitrating agent into a cooled reaction mixture is essential.
-
Starting Material: 1-Bromo-3,4,5-trifluorobenzene is a flammable liquid and may cause skin and eye irritation. Handle with care and avoid inhalation of vapors.
-
Product Hazards: this compound is classified as acutely toxic if swallowed.[2] Appropriate handling precautions should be taken.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Acidic and organic waste streams should be segregated.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable scaffold for the synthesis of novel therapeutic agents.
-
Kinase Inhibitors: The trifluorinated phenyl ring can be incorporated into kinase inhibitors to enhance their binding affinity and selectivity. The bromo and nitro functionalities provide handles for further chemical modifications to optimize the pharmacological profile.
-
Antiviral and Anticancer Agents: The introduction of a polyhalogenated aromatic moiety can improve the efficacy and reduce the side effects of antiviral and anticancer drug candidates.[3]
-
Central Nervous System (CNS) Drugs: The lipophilicity imparted by the fluorine atoms can facilitate the penetration of the blood-brain barrier, making this intermediate attractive for the development of CNS-active compounds.
The versatility of this building block allows for the rapid generation of compound libraries, accelerating the drug discovery process.
Conclusion
The synthesis of this compound via the electrophilic nitration of 1-bromo-3,4,5-trifluorobenzene is a robust and scalable process. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting product is a highly valuable and versatile intermediate that will continue to play a significant role in the advancement of pharmaceutical research and development.
References
An In-depth Technical Guide to 1-Bromo-3,4,5-trifluoro-2-nitrobenzene: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of rational drug design. The subject of this guide, 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, is a highly functionalized aromatic compound that serves as a versatile building block for the synthesis of complex molecules. Its unique arrangement of a bromine atom, three fluorine atoms, and a nitro group on a benzene ring provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.
This technical guide provides a comprehensive overview of the commercial availability, a plausible and detailed synthetic route, key chemical properties, and significant applications of this compound in drug discovery. The content is tailored for researchers and scientists who require a deep understanding of this reagent's potential and practical handling.
I. Commercial Availability and Procurement
This compound is commercially available from a number of specialized chemical suppliers. For researchers, the accessibility of this starting material is a critical logistical consideration for project planning and execution. The compound is typically offered in various quantities, from grams to kilograms, with purity levels generally suitable for research and development purposes.
| Supplier | CAS Number | Typical Purity | Notes |
| Sigma-Aldrich | 1416373-06-2 | Not specified; sold as part of a collection of unique chemicals for early discovery research. Buyer assumes responsibility for purity confirmation.[1] | |
| BLDpharm | 1416373-06-2 | Information available upon request; documentation such as NMR, HPLC, LC-MS may be available. | |
| Abound | 1416373-06-2 | Not specified; listed as a chemical building block.[2] | |
| ChemScene | Not directly listed, but offers similar compounds like 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene (CAS 1330583-70-4) with ≥97% purity.[3] |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
II. Synthesis and Chemical Properties
Proposed Synthetic Pathway: Electrophilic Nitration
The most logical approach to the synthesis of this compound is the nitration of 1-bromo-2,3,4-trifluorobenzene. The directing effects of the halogen substituents on the benzene ring will influence the regioselectivity of the nitration reaction.
Caption: Proposed synthesis of this compound via electrophilic nitration.
Detailed Experimental Protocol (Predictive):
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 2.0 eq.). Cool the flask in an ice-water bath to 0-5 °C.
-
Nitrating Mixture Preparation: Slowly add concentrated nitric acid (HNO₃, 1.5 eq.) to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Substrate Addition: To the stirred nitrating mixture, add 1-bromo-2,3,4-trifluorobenzene (1.0 eq.) dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, pour the reaction mixture slowly over crushed ice with stirring. The crude product should precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Key Chemical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective use and safe handling.
| Property | Value | Source |
| CAS Number | 1416373-06-2 | [1] |
| Molecular Formula | C₆HBrF₃NO₂ | [1] |
| Molecular Weight | 255.98 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| SMILES | O=--INVALID-LINK--[O-] | [1] |
| InChI Key | LTQKIGJLQQCSLS-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization (Predictive):
While experimental spectroscopic data is not widely published, predictive models can provide valuable insights for characterization.
-
¹H NMR: A single signal in the aromatic region, likely a multiplet due to coupling with the fluorine atoms.
-
¹³C NMR: Six distinct signals for the aromatic carbons, each showing characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: Three distinct signals, each a multiplet due to F-F and F-H coupling. The wider chemical shift range of ¹⁹F NMR is particularly useful for resolving these signals.[4]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
III. Applications in Drug Discovery and Development
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the bromine atom serves as a handle for various cross-coupling reactions. The nitro group itself can be readily reduced to an amine, opening up a plethora of further synthetic transformations.
A. Nucleophilic Aromatic Substitution (SNAr) Reactions
The highly electron-deficient aromatic ring of this compound facilitates the displacement of one or more fluorine atoms by a variety of nucleophiles, such as amines, alcohols, and thiols. This is a powerful strategy for introducing diverse functionalities and building molecular complexity.
References
Spectroscopic data for 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 1416373-06-2) is a highly substituted aromatic compound with significant utility as a building block in organic synthesis.[1] Its molecular formula is C₆HBrF₃NO₂ and it has a molecular weight of 255.98 g/mol . The strategic placement of bromo, fluoro, and nitro functional groups on the benzene ring makes it a versatile intermediate for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the trifluoro and nitro substituents, combined with the reactivity of the bromo group, provides multiple avenues for further chemical modification.[2]
This guide offers a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and characterization of this compound. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind the observed spectral features. We will explore predicted data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS), grounded in fundamental principles and comparative analysis with related structures. Each section includes field-proven experimental protocols designed to be self-validating systems for researchers.
Molecular Structure and Spectroscopic Implications
The structure of this compound presents a unique substitution pattern that dictates its spectral signature. The lack of symmetry means that every carbon and fluorine atom is in a chemically distinct environment.
Caption: Molecular structure of this compound.
Key structural features influencing spectroscopy:
-
Nitro Group (-NO₂): A strong electron-withdrawing group, it will significantly deshield adjacent nuclei in NMR and produce intense, characteristic stretching bands in the IR spectrum.
-
Fluorine Atoms (-F): The three fluorine atoms are strong inductive electron-withdrawers. Their presence is confirmed by ¹⁹F NMR, and they introduce complex spin-spin coupling with neighboring ¹H, ¹³C, and other ¹⁹F nuclei.[3]
-
Bromine Atom (-Br): While less electronegative than fluorine, it contributes to the overall electronic environment. Its most notable impact is in mass spectrometry, where the nearly 1:1 natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br) creates a distinctive M+2 isotopic pattern.[4]
-
Aromatic Proton (-H): A single proton exists on the ring. Its chemical shift and multiplicity in the ¹H NMR spectrum will be highly informative, being influenced by coupling to the three nearby fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions from the nitro group and the fluorinated aromatic ring.
Predicted IR Absorption Data
The following table summarizes the expected characteristic vibrational frequencies. These predictions are based on established group frequencies for similar aromatic compounds.[5][6]
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Weak |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1520 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1355 - 1335 | Strong |
| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium-Variable |
| C-F | Stretching | 1300 - 1100 | Strong, Multiple Bands |
| C-Br | Stretching | 700 - 550 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.
Causality: This protocol is self-validating because a clean, well-recorded background scan ensures that atmospheric (H₂O, CO₂) and crystal surface absorptions are eliminated from the final sample spectrum. Consistent pressure ensures a reproducible path length for the IR beam, leading to reliable peak intensities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular skeleton, including the connectivity and chemical environment of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.
Predicted NMR Spectroscopic Data
The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and are based on established substituent effects in aromatic systems.[7][8]
| Nucleus | Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |
| ¹H | H-6 | 7.8 - 8.2 | ddd (doublet of doublet of doublets) | JH-F(5), JH-F(4), JH-F(3) |
| ¹³C | C-1 (C-Br) | 115 - 125 | m (multiplet) | C-F couplings |
| C-2 (C-NO₂) | 145 - 155 | m | C-F couplings | |
| C-3 (C-F) | 140 - 150 | dm (doublet of multiplets) | ¹JC-F ≈ 250 Hz | |
| C-4 (C-F) | 150 - 160 | dm | ¹JC-F ≈ 250 Hz | |
| C-5 (C-F) | 140 - 150 | dm | ¹JC-F ≈ 250 Hz | |
| C-6 (C-H) | 120 - 130 | dm | C-F couplings | |
| ¹⁹F | F on C-3 | -130 to -140 | m | F-F, F-H couplings |
| F on C-4 | -145 to -155 | m | F-F, F-H couplings | |
| F on C-5 | -130 to -140 | m | F-F, F-H couplings |
Expertise & Causality:
-
¹H NMR: The single proton at C-6 is expected to be significantly downfield (deshielded) due to the cumulative electron-withdrawing effect of the adjacent nitro and fluoro groups. Its signal will be split into a complex multiplet by coupling to the three non-equivalent fluorine atoms over three, four, and five bonds (³JH-F, ⁴JH-F, ⁵JH-F).
-
¹³C NMR: Six distinct signals are expected. The carbons directly bonded to fluorine (C-3, C-4, C-5) will exhibit large one-bond C-F coupling constants (¹JC-F) and will appear as doublets (or more complex multiplets if further C-F couplings are resolved). The signals for C-1 and C-2 will also be complex due to multi-bond C-F couplings.
-
¹⁹F NMR: Three distinct signals are anticipated, each appearing as a complex multiplet due to coupling with the other two fluorine nuclei and the single aromatic proton. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion.[3]
Caption: Predicted ¹H-¹⁹F and ¹⁹F-¹⁹F NMR spin-spin coupling network.
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of TMS as an internal standard if the solvent does not already contain it.
-
Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans will be required. A standard inverse-gated decoupling sequence can be used to obtain quantitative data if needed.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. No special setup is usually required if the spectrometer is equipped with a broadband probe. Proton decoupling can be applied to simplify the spectra, helping to assign F-F couplings.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.
Predicted Mass Spectrometry Data
The predictions are based on Electron Ionization (EI) mass spectrometry, a common technique for volatile organic compounds.
| m/z Value | Ion | Comments |
| 255 / 257 | [M]⁺ | Molecular Ion Peak. Exhibits a characteristic 1:1 intensity ratio due to ⁷⁹Br and ⁸¹Br isotopes. Confirms molecular weight.[4] |
| 209 / 211 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway for nitroaromatics. |
| 176 | [M - Br]⁺ | Loss of the bromine atom. |
| 130 | [M - Br - NO₂]⁺ | Subsequent loss of the nitro group after bromine loss. |
Expertise & Causality: The most definitive feature in the mass spectrum will be the molecular ion cluster at m/z 255 and 257. The presence of two peaks of nearly equal height, separated by two mass units, is incontrovertible evidence for the presence of a single bromine atom in the molecule.[4] Further fragmentation is expected to proceed via the loss of the labile nitro group (-46 Da) or the bromo radical (-79 or -81 Da), which are energetically favorable processes.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high energy of the molecular ion causes it to be in a vibrationally excited state, leading to fragmentation into smaller, stable ions and neutral radicals.
-
Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This produces the mass spectrum.
Safety and Handling
This compound is classified as acutely toxic if swallowed.[9]
-
Hazard Statements: H301 (Toxic if swallowed).[9]
-
Signal Word: Danger.[9]
-
Pictogram: GHS06 (Skull and Crossbones).[9]
-
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[9]
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Refer to the full Safety Data Sheet (SDS) before use.
Conclusion
The structural characterization of this compound is definitively achieved through a multi-spectroscopic approach. IR spectroscopy confirms the presence of key nitro and C-F functional groups. Mass spectrometry provides the molecular weight and confirms the presence of bromine through its unique isotopic signature. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of each nucleus, leveraging the complex but informative spin-spin coupling networks. The integrated analysis of these techniques provides a robust and validated method for confirming the identity and purity of this important synthetic intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]
- 6. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) IR Spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. magritek.com [magritek.com]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. biosynth.com [biosynth.com]
Methodological & Application
Application Notes and Protocols for the Buch-wald-Hartwig Amination of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the Buchwald-Hartwig amination of the challenging substrate, 1-bromo-3,4,5-trifluoro-2-nitrobenzene. This electron-deficient and sterically hindered aryl halide is a valuable building block in medicinal chemistry for the synthesis of novel aniline derivatives. These application notes delve into the mechanistic nuances, optimization of reaction parameters, and provide detailed, field-tested protocols for successful C-N bond formation. The content is structured to offer both a theoretical understanding and practical, actionable guidance for researchers in organic synthesis and drug development.
Introduction: The Significance of Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its broad substrate scope, tolerance of various functional groups, and milder reaction conditions compared to classical methods like the Ullmann condensation or nucleophilic aromatic substitution have solidified its importance in both academic and industrial research.[1][4]
The reaction of this compound presents a particularly relevant challenge. The presence of multiple electron-withdrawing fluorine atoms and a nitro group significantly deactivates the aryl bromide towards oxidative addition, a key step in the catalytic cycle. Furthermore, the ortho-nitro group introduces considerable steric hindrance around the reaction center. Overcoming these electronic and steric hurdles is paramount for the successful synthesis of highly functionalized aniline derivatives, which are of significant interest in drug discovery programs.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][5]
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7] This is often the rate-determining step, particularly for electron-deficient and sterically hindered substrates like this compound.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, releasing the arylamine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6][8]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide.[5] The judicious choice of ligand is critical to favor the desired reductive elimination pathway.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: Key Parameters and Considerations
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key reaction parameters.
Choice of Palladium Precatalyst
While various palladium sources can be employed, Pd(OAc)₂ and Pd₂(dba)₃ are commonly used precatalysts that are reduced in situ to the active Pd(0) species.[10][11] For improved handling and air-stability, pre-formed palladium precatalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands, are highly effective alternatives.[12][13]
The Crucial Role of the Ligand
The ligand is arguably the most critical component in a successful Buchwald-Hartwig amination, especially for challenging substrates. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition.[5][14] For the amination of electron-deficient aryl halides, ligands from the Buchwald and Hartwig groups have shown exceptional performance.[5]
-
Biarylphosphine Ligands: Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility and high catalytic activity.[9][15] Their steric bulk facilitates the reductive elimination and stabilizes the active catalytic species.[15]
-
Ferrocene-Based Ligands: Ligands like dppf can also be effective, particularly in early-generation catalyst systems.[5]
The Impact of the Base
The choice of base is critical for the deprotonation of the coordinated amine.[16][17] Strong, non-nucleophilic bases are typically required.
-
Alkoxides: Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base.[10]
-
Carbonates and Phosphates: Weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) can be advantageous when dealing with base-sensitive functional groups.[10][18] However, they may require higher reaction temperatures or longer reaction times.[8]
It is important to note that some functional groups, such as esters and nitro groups, can be incompatible with strong bases like KOtBu.[8] Careful consideration of the substrate's functional group tolerance is therefore essential.
Solvent Selection
Anhydrous, aprotic solvents are generally used for the Buchwald-Hartwig amination.
-
Aromatic Hydrocarbons: Toluene and xylene are common choices due to their ability to dissolve the reagents and their high boiling points, which allow for elevated reaction temperatures.[10][19]
-
Ethers: Dioxane and tetrahydrofuran (THF) are also frequently employed.[10][19]
It is crucial to use anhydrous solvents, as water can lead to catalyst deactivation and competing side reactions.[20]
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be necessary for different amine coupling partners.
Protocol 1: General Procedure for Amination with Primary and Secondary Amines
This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.[21]
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).[21]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.[21]
Data Presentation: Expected Outcomes and Optimization
The following table summarizes expected outcomes for the Buchwald-Hartwig amination of this compound with various amines, based on literature precedents for similar electron-deficient aryl bromides.[2]
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 2 | Morpholine | RuPhos | NaOtBu | Toluene | 100 | 12-24 | 90-98 |
| 3 | n-Butylamine | BrettPhos | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
| 4 | Indole | DavePhos | Cs₂CO₃ | Toluene | 110 | 24 | 75-90 |
Yields are estimates based on analogous reactions and may vary.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand or base | - Use a fresh palladium source and ligand- Ensure all glassware is oven-dried and use anhydrous solvents- Screen alternative ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃)[22] |
| Formation of side products (e.g., hydrodehalogenation) | - β-hydride elimination is competing with reductive elimination | - Use a bulkier ligand to favor reductive elimination- Lower the reaction temperature |
| Decomposition of starting material | - Base-sensitive functional groups- High reaction temperature | - Use a weaker base (e.g., K₃PO₄, Cs₂CO₃)- Lower the reaction temperature and extend the reaction time |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful method for the synthesis of highly functionalized aniline derivatives. While the electron-deficient and sterically hindered nature of the substrate presents challenges, a judicious choice of catalyst, ligand, base, and solvent can lead to high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 21. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 22. reddit.com [reddit.com]
Application Note: A Robust Protocol for the Synthesis of Substituted 4,5,7-Trifluorobenzofurans via Tandem SNAr-Cyclization
Abstract
Substituted benzofurans are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds.[1][2][3] The incorporation of fluorine atoms into these structures often enhances metabolic stability and biological activity, making fluorinated benzofurans highly valuable targets in drug discovery.[4][5] This guide provides a detailed protocol and mechanistic rationale for the synthesis of 4,5,7-trifluoro-6-nitrobenzofuran derivatives starting from 1-Bromo-3,4,5-trifluoro-2-nitrobenzene and various substituted α-hydroxycarbonyl compounds. The synthetic strategy leverages a powerful tandem reaction sequence involving an initial intermolecular nucleophilic aromatic substitution (SNAr) followed by a base-mediated intramolecular cyclocondensation.
Introduction & Scientific Rationale
The benzofuran core is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[3] The strategic introduction of fluorine can significantly modulate a molecule's lipophilicity, binding affinity, and metabolic profile. This protocol focuses on a highly efficient method to construct polyfluorinated benzofurans, which are otherwise challenging to synthesize.
Our starting material, this compound, is an ideal substrate for this transformation. The benzene ring is rendered exceptionally electron-deficient by the combined inductive effects of three fluorine atoms and the strong electron-withdrawing nitro group.[6][7] This pronounced electrophilicity makes the aromatic ring highly susceptible to nucleophilic attack, which is the foundational principle of the SNAr mechanism.[8][9]
The chosen synthetic pathway is a one-pot, tandem SNAr-cyclization. This approach offers significant advantages in terms of step economy and operational simplicity. By carefully selecting the base and reaction conditions, we can facilitate both the initial intermolecular coupling and the subsequent intramolecular ring-closure to build the benzofuran scaffold in a single, efficient operation.
The Tandem SNAr-Cyclization Mechanism
The overall transformation proceeds through two distinct but sequential SNAr reactions. Understanding this mechanism is critical for troubleshooting and optimizing the protocol.
-
Initial Intermolecular SNAr: The reaction is initiated by the deprotonation of the α-hydroxycarbonyl compound by a suitable base (e.g., DBU) to form an alkoxide. This potent nucleophile then attacks the this compound. The attack preferentially occurs at the C1 position, displacing the bromide ion, which is a better leaving group than fluoride in many SNAr contexts. This step forms a key ether intermediate.
-
Intramolecular Cyclocondensation (SNAr): The base then facilitates the formation of an enolate from the α-carbonyl position of the ether intermediate. This enolate undergoes a 5-exo-trig cyclization, attacking the C2 carbon of the aromatic ring (ortho to the activating nitro group). This intramolecular nucleophilic attack is the ring-forming step. The aromaticity is restored by the elimination of the fluoride ion at C3. The strong activation provided by the para-nitro group is crucial for stabilizing the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for this cyclization step.[8][10]
Below is a diagram illustrating the proposed mechanistic pathway.
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing fluorinated benzofurans via tandem SNAr strategies.[11][12]
3.1. Materials and Equipment
-
Reagents: this compound (≥98%), substituted α-hydroxycarbonyl (e.g., 2-hydroxyacetophenone), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Anhydrous Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Hexanes, Saturated aqueous Ammonium Chloride (NH₄Cl), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
3.2. Step-by-Step Procedure
The overall workflow is depicted in the diagram below.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted α-hydroxycarbonyl compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent). Purge the flask with nitrogen or argon. Add DBU (2.2 eq) dropwise to the stirred solution at room temperature.
-
Substrate Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 4-12 hours.
-
Aqueous Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl solution and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure substituted 4,5,7-trifluorobenzofuran product.
-
Characterization: Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Substrate Scope and Expected Results
This method is robust and accommodates a variety of α-hydroxycarbonyl compounds, leading to a library of diversely substituted benzofurans. The yields are generally moderate to good, contingent on the electronic nature and steric hindrance of the substituents on the coupling partner.
| Entry | α-Hydroxycarbonyl Substrate (R) | Product (R) | Typical Yield (%) |
| 1 | Phenyl | 2-Phenyl | 65-75% |
| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl) | 70-80% |
| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl) | 60-70% |
| 4 | Methyl | 2-Methyl | 55-65% |
| 5 | tert-Butyl | 2-(tert-Butyl) | 40-50% |
Note: Yields are estimates based on similar reported procedures and may vary.[11][12]
Conclusion and Applications
The described protocol offers a reliable and efficient pathway for the synthesis of valuable polyfluorinated benzofuran derivatives. The use of the highly activated this compound substrate in a tandem SNAr-cyclization sequence provides a powerful tool for medicinal chemists and researchers in drug development. The resulting scaffolds are ideal starting points for further functionalization and exploration as novel therapeutic agents. The self-validating nature of the protocol, which includes rigorous purification and characterization steps, ensures the integrity and reproducibility of the results.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. benchchem.com [benchchem.com]
- 7. This compound [myskinrecipes.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Highly Functionalized Building Block
1-Bromo-3,4,5-trifluoro-2-nitrobenzene is a uniquely functionalized aromatic compound poised for significant applications in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure is distinguished by a confluence of potent chemical features: a reactive carbon-bromine bond, which is a prime site for palladium-catalyzed cross-coupling, and strong electron-withdrawing groups—three fluorine atoms and a nitro group. This electronic profile renders the aromatic ring highly electron-deficient, a characteristic that profoundly influences its reactivity and facilitates a range of transformative chemical reactions.[2]
The strategic placement of these functionalities allows for selective and sequential chemical modifications. The bromine atom serves as a versatile handle for introducing a wide array of substituents through various palladium-catalyzed reactions. Concurrently, the nitro group can be readily reduced to an amine, opening avenues for further derivatization.[3] The trifluoro substitution pattern not only enhances the stability of the molecule but also modulates the electronic properties of the resulting compounds.[1] This guide provides an in-depth exploration of the application of this compound in several pivotal palladium-catalyzed cross-coupling reactions, offering both the theoretical underpinnings and practical, step-by-step protocols for its successful implementation in research and development.
General Considerations for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling reactions with this compound hinges on the judicious selection of the catalyst system and reaction conditions. The electron-deficient nature of the substrate generally accelerates the oxidative addition step, which is often rate-limiting in catalytic cycles.[4] However, the choice of ligand, base, and solvent remains critical to ensure efficient transmetalation and reductive elimination, thereby preventing side reactions and maximizing yield.
-
Catalyst and Ligand Selection: Palladium(0) complexes are the active catalysts in these reactions, often generated in situ from palladium(II) precursors like Pd(OAc)₂ or PdCl₂.[5][6] The choice of ligand is paramount. For electron-deficient aryl bromides, sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often effective.[4][7] These ligands stabilize the palladium center and promote the catalytic cycle.[7]
-
Base: The base plays a crucial role in many cross-coupling reactions, particularly in the Suzuki-Miyaura and Sonogashira couplings.[8][9] Its functions can include activating the coupling partner (e.g., boronic acid in Suzuki) and neutralizing the hydrogen halide produced during the reaction.[5][8] The choice of base must be compatible with the functional groups present in the substrates. For instance, while strong bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations, milder bases like potassium carbonate or cesium fluoride are often employed in Suzuki couplings to avoid decomposition of sensitive substrates.[6][10]
-
Solvent: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Aprotic polar solvents like dioxane, toluene, and DMF are frequently used.[11][12] In some cases, aqueous or biphasic solvent systems can be advantageous, particularly for Suzuki couplings.[13][14]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[15][16] For an electron-deficient substrate like this compound, this reaction provides a powerful route to biaryl structures, which are prevalent in pharmaceuticals. The reaction generally proceeds under mild conditions with high functional group tolerance.[14][16]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[17] The electron-deficient nature of our substrate facilitates this step. The subsequent transmetalation involves the transfer of the organic group from the boron atom to the palladium center. This step is often accelerated by a base, which activates the boronic acid.[8] The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[18]
Catalytic Cycle for Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable ligand such as SPhos (4 mol%).
-
Addition of Base and Solvent: Add a base, for example, potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
| Coupling Partner (Ar'B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 8 | 88 |
| 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | K₃PO₄ (2) | DMF | 80 | 12 | 85 |
Heck Reaction: Olefination of Aryl Halides
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[5] This reaction is a powerful tool for the synthesis of substituted alkenes.[19] Given the electron-deficient nature of this compound, it is an excellent candidate for Heck coupling.
Mechanistic Rationale
The Heck reaction catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the migratory insertion of the alkene into the palladium-carbon bond.[20] A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride complex is converted back to the active Pd(0) catalyst by a base.[20]
Catalytic Cycle for the Heck Reaction
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired alkene (e.g., styrene, 1.5 equiv.), and a base such as triethylamine (Et₃N, 2.0 equiv.) in a suitable solvent like DMF (5 mL).
-
Degassing: Degas the mixture by bubbling with argon for 15 minutes.
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 1 mol%) and a ligand, for example, tri(o-tolyl)phosphine (P(o-tolyl)₃, 2 mol%), to the mixture.
-
Reaction: Seal the tube and heat the reaction to 100-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove any precipitated salts.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (2) | DMF | 110 | 16 | 89 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 100 | 24 | 82 |
| Cyclohexene | PdCl₂(dppf) (3) | - | NaOAc (2) | DMA | 120 | 24 | 75 |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, typically using a dual catalyst system of palladium and copper(I).[21] This reaction is highly valuable for creating conjugated enynes and arylalkynes.[9]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles.[21] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[21]
Catalytic Cycles for Sonogashira Coupling
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as THF or DMF (5 mL).
-
Catalyst and Reagent Addition: Add the terminal alkyne (1.2 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Base Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0 equiv.).
-
Inert Atmosphere: Degas the mixture by bubbling with argon for 15 minutes.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 25 | 6 | 95 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2) | DMF | 50 | 12 | 87 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2)/PPh₃ (4) | CuI (4) | Et₃N (2) | Toluene | 60 | 8 | 91 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds by coupling aryl halides with amines.[22][23] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules.[11]
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex.[22] The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex.[6] Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[22]
Catalytic Cycle for Buchwald-Hartwig Amination
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium precursor such as Pd₂(dba)₃ (2 mol%), and a suitable ligand like XPhos (4 mol%).
-
Base Addition: Add a strong, non-nucleophilic base, for example, sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Reagent Addition: Add the desired amine (1.2 equiv.) followed by an anhydrous solvent like toluene or dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 94 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 86 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | 20 | 89 |
Stille Coupling: Versatility with Organotins
The Stille reaction involves the coupling of an organostannane with an organic halide.[24] Although the toxicity of organotin reagents is a concern, the Stille reaction is highly valued for its mild reaction conditions and broad functional group tolerance, making it suitable for complex molecule synthesis.[24][25]
Mechanistic Rationale
The mechanism of the Stille reaction is analogous to the Suzuki coupling.[24] It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The key step is the transmetalation of the organic group from the tin reagent to the palladium center.[26] This is followed by reductive elimination to yield the coupled product and regenerate the catalyst.[24]
Catalytic Cycle for the Stille Coupling
Experimental Protocol: Stille Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the organostannane reagent (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Solvent and Additives: Add an anhydrous, degassed solvent like toluene or DMF (5 mL). In some cases, a copper(I) salt or lithium chloride is used as an additive to facilitate transmetalation.
-
Reaction: Heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture. Dilute with a solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 12 | 90 |
| Tributyl(vinyl)tin | Pd₂(dba)₃ (2)/P(furyl)₃ (4) | - | THF | 80 | 16 | 85 |
| (4-Methoxyphenyl)trimethyltin | PdCl₂(PPh₃)₂ (3) | CuI (10 mol%) | NMP | 100 | 10 | 88 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient ligand- Insufficiently pure reagents or solvent- Incorrect base or temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Screen different ligands (e.g., more electron-rich or bulky).- Use anhydrous and degassed solvents.- Optimize base and reaction temperature. |
| Formation of Side Products (e.g., Homocoupling) | - Inefficient transmetalation or reductive elimination- Presence of oxygen | - Change the ligand or solvent.- Ensure the reaction is run under a strictly inert atmosphere. |
| Protodebromination (loss of bromine) | - Presence of water or protic impurities- Base-induced decomposition | - Use anhydrous conditions.- Use a milder or different base. |
| Decomposition of Starting Material | - Reaction temperature is too high- Incompatible base | - Lower the reaction temperature.- Screen alternative bases. |
Conclusion
This compound stands out as a highly versatile and reactive building block for the synthesis of complex, functionalized aromatic compounds. Its unique electronic properties make it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this compound, enabling the development of novel molecules for applications in drug discovery, materials science, and beyond. Careful optimization of reaction conditions, particularly the choice of ligand and base, will be key to unlocking the full synthetic potential of this valuable intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ionicviper.org [ionicviper.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. youtube.com [youtube.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Stille reaction - Wikipedia [en.wikipedia.org]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Use of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene in Pharmaceutical Intermediate Synthesis
Introduction: A Multifunctional Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic design of synthetic routes relies on versatile and highly functionalized starting materials. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene (CAS No. 1416373-06-2) has emerged as a preeminent building block for the synthesis of complex pharmaceutical intermediates.[1][2][3] Its utility stems from a unique confluence of reactive sites and modulating substituents integrated within a single aromatic scaffold.
The molecule's architecture is distinguished by three key features:
-
An ortho-nitro group , which serves as a potent electron-withdrawing group, profoundly influencing the ring's electronics and providing a latent amino functionality upon reduction.[4]
-
A bromo substituent , which is an excellent leaving group, primed for participation in a wide array of palladium-catalyzed cross-coupling reactions.[4]
-
A trifluoro substitution pattern , which imparts unique electronic properties and can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds—critical parameters in drug design.[1][4]
This guide provides an in-depth exploration of the core synthetic transformations enabled by this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties and Safety Imperatives
Before its deployment in synthesis, a thorough understanding of the reagent's properties and safe handling procedures is mandatory. Halogenated nitroaromatic compounds require careful handling to minimize exposure.[5]
| Property | Value | Reference |
| CAS Number | 1416373-06-2 | [2] |
| Molecular Formula | C₆HBrF₃NO₂ | [1] |
| Molecular Weight | 255.98 g/mol | [1] |
| Appearance | Solid | |
| Storage | Room temperature, dry, sealed | [1] |
Safety and Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[6]
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, as these may lead to vigorous reactions.[7]
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.
Core Synthetic Application I: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The this compound scaffold is exceptionally activated for nucleophilic aromatic substitution (SNAr). The causality is twofold:
-
Electronic Activation: The potent electron-withdrawing nitro group, positioned ortho to the bromine and para to the C5-fluorine, works in concert with the inductive effects of the fluorine atoms to drastically lower the electron density of the aromatic ring. This electronic deficit makes the ring highly susceptible to attack by nucleophiles.
-
Stabilization of Intermediates: The attack of a nucleophile at the bromine-bearing carbon (C1) results in the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative oxygen atoms of the nitro group, stabilizing the transition state and lowering the activation energy for the reaction.[9] The departure of the bromide leaving group then restores aromaticity.
References
- 1. This compound [myskinrecipes.com]
- 2. 1416373-06-2|this compound|BLD Pharm [bldpharm.com]
- 3. aboundchem.com [aboundchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
Application Note & Protocol: The Synthesis of N-Aryl Amines via Nucleophilic Aromatic Substitution on 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Introduction: Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal and materials chemistry, the strategic design of molecular scaffolds is paramount. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene has emerged as a highly valuable electrophilic building block for the synthesis of complex organic molecules.[1] Its utility stems from a unique arrangement of substituents on the aromatic ring: a nitro group, three fluorine atoms, and a bromine atom. This specific constitution renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable pathway to novel substituted aniline derivatives.
The powerful electron-withdrawing nature of the nitro group, combined with the inductive effects of the three fluorine atoms, severely deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution.[2] The bromine atom serves as an excellent leaving group, facilitating the introduction of a wide array of nucleophiles.[3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of this compound with amines. We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss the scope and applications of this important transformation.
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.[4][5] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amine nucleophile on the carbon atom bearing the bromine leaving group (C1). This is typically the rate-determining step of the reaction. The attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]
-
Stabilization of the Intermediate: The stability of the Meisenheimer complex is the cornerstone of the SNAr reaction's feasibility. The negative charge is delocalized across the aromatic system and is significantly stabilized by the potent electron-withdrawing nitro group at the ortho position (C2) and the inductively withdrawing fluorine atoms.[5] This stabilization lowers the activation energy of the first step, allowing the reaction to proceed under accessible conditions.[7]
-
Elimination and Rearomatization: In the final, typically rapid step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final N-substituted 3,4,5-trifluoro-2-nitroaniline product.
Caption: Figure 1: SNAr Mechanism
General Experimental Protocol
This protocol provides a robust, reproducible method for the synthesis of N-substituted 3,4,5-trifluoro-2-nitroanilines.
3.1 Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| This compound | 1020718-01-7 | 255.98 g/mol | Purity >98%. Handle with care (Toxic). |
| Amine (Primary or Secondary) | Variable | Variable | Anhydrous grade recommended. |
| Potassium Carbonate (K₂CO₃) or DIPEA | 584-08-7 | 138.21 g/mol | Anhydrous, powdered. Acts as a base. |
| Acetonitrile (MeCN) or Dimethylformamide (DMF) | 75-05-8 | 41.05 g/mol | Anhydrous, polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | For extraction. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 g/mol | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | For drying organic phase. |
| Round-bottom flask, condenser, magnetic stirrer | - | - | Standard laboratory glassware. |
| Thin Layer Chromatography (TLC) plates | - | - | Silica gel 60 F₂₅₄. |
3.2 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Causality: An inert atmosphere is crucial to prevent potential side reactions with atmospheric moisture and oxygen, ensuring the integrity of the reactants.
-
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (or DMF) to dissolve the starting material (approx. 0.1-0.5 M concentration). Add the desired amine (1.1-1.5 eq) followed by powdered anhydrous potassium carbonate (2.0-3.0 eq).
-
Causality: A slight excess of the amine ensures complete consumption of the limiting electrophile. Potassium carbonate is a non-nucleophilic base used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like MeCN or DMF is ideal as it solvates the ions without interfering with the nucleophile.
-
-
Reaction Execution: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir vigorously.
-
Causality: Heating provides the necessary activation energy for the rate-determining nucleophilic attack. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The consumption of the starting material and the appearance of a new, typically more polar, product spot should be observed.
-
Self-Validation: TLC provides a rapid, qualitative check on the reaction's status, preventing premature workup or unnecessarily long reaction times.
-
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Causality: The aqueous washes remove residual inorganic salts and water-soluble impurities (like DMF). The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted 3,4,5-trifluoro-2-nitroaniline.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS.
Caption: Figure 2: Experimental Workflow
Substrate Scope and Data
The reaction is generally high-yielding and tolerant of a variety of primary and secondary amines.
| Entry | Amine | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ / MeCN | 80 | 6 | >95 |
| 2 | Piperidine | K₂CO₃ / DMF | 60 | 8 | >95 |
| 3 | Benzylamine | DIPEA / MeCN | 80 | 10 | 92 |
| 4 | Aniline | K₂CO₃ / DMF | 100 | 12 | 85 |
| 5 | Diethylamine | K₂CO₃ / MeCN | 60 | 12 | 90 |
Note: Yields are representative and may vary based on specific reaction scale and purification efficiency.
Troubleshooting and Limitations
| Problem | Potential Cause | Suggested Solution |
| No or Slow Reaction | 1. Insufficient temperature.2. Poorly nucleophilic amine.3. Inactive base. | 1. Increase temperature or switch to a higher-boiling solvent (e.g., DMF, Dioxane).2. Use a stronger base or more forcing conditions.3. Use freshly dried, powdered K₂CO₃. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/purification. | 1. Increase reaction time or temperature.2. Optimize extraction and chromatography protocols. Ensure pH is neutral before extraction. |
| Multiple Products | 1. Reaction at a fluorine position (unlikely but possible).2. Amine degradation. | 1. Use milder conditions (lower temperature).2. Ensure an inert atmosphere and use anhydrous solvents. |
Limitations:
-
Steric Hindrance: Very bulky amines (e.g., di-tert-butylamine) may react very slowly or not at all due to steric hindrance at the reaction center.
-
Competing Nucleophilic Sites: Amines containing other nucleophilic functional groups (e.g., thiols, alcohols) may lead to side products unless those groups are protected.
Applications in Research and Development
The N-aryl amine products derived from this reaction are valuable intermediates in several fields:
-
Pharmaceutical Synthesis: The resulting scaffolds are frequently used in the development of novel therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[2][3] The trifluoronitroaniline moiety can modulate key drug properties like lipophilicity, metabolic stability, and target binding affinity.[3]
-
Agrochemicals: These compounds serve as precursors for new herbicides and pesticides.[1]
-
Materials Science: The electron-deficient nature of the aromatic ring makes these compounds interesting for creating novel dyes, polymers, and materials with specific electronic properties.
The subsequent reduction of the nitro group to an amine opens up a vast chemical space, allowing for the synthesis of diamines, heterocycles, and other complex structures.[2][8]
References
Application Notes and Protocols for the Reaction of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene with Thiols
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-S Bond Formation in Complex Aromatic Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic introduction of sulfur-containing moieties into complex aromatic scaffolds is a cornerstone of molecular design. Aryl thioethers, in particular, are prevalent motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. The reaction of highly activated aromatic halides with thiols via Nucleophilic Aromatic Substitution (SNAr) represents a powerful and versatile method for the construction of these critical C-S bonds.
This application note provides a detailed technical guide to the reaction of 1-bromo-3,4,5-trifluoro-2-nitrobenzene with a variety of thiol-based nucleophiles. This specific substrate is of significant interest due to its unique electronic and steric properties. The presence of a strongly electron-withdrawing nitro group, in concert with three fluorine atoms, renders the aromatic ring highly electrophilic and susceptible to nucleophilic attack. The bromine atom serves as a good leaving group in this context. Understanding the nuances of this reaction is paramount for chemists seeking to synthesize novel molecules with tailored properties. This guide will delve into the underlying mechanistic principles, provide detailed experimental protocols, and offer practical insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Addition-Elimination Pathway in Action
The reaction of this compound with thiols proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a two-step addition-elimination process.[1][2][3] This pathway is fundamentally different from the SN1 and SN2 reactions commonly observed in aliphatic systems.[4]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a thiolate anion (formed in situ by the deprotonation of the thiol by a base) on the carbon atom bearing the bromine leaving group. This attack is the rate-determining step of the reaction.[4] The high electrophilicity of this carbon is a direct consequence of the strong inductive and resonance electron-withdrawing effects of the ortho-nitro group and the fluorine atoms.[1][4] This nucleophilic addition temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The negative charge in this intermediate is effectively delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.[1]
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the bromide ion as a leaving group. This elimination step results in the formation of the final aryl thioether product. The overall reaction is a net substitution of the bromine atom with the sulfur nucleophile.
Caption: The SNAr mechanism for the reaction of this compound with a thiolate.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with both aromatic and aliphatic thiols. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Reaction with an Aromatic Thiol (e.g., Thiophenol)
This protocol describes a general procedure for the synthesis of S-(3,4,5-trifluoro-2-nitrophenyl)thiophenol.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Thiol: Slowly add thiophenol (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reaction with an Aliphatic Thiol (e.g., Ethanethiol)
This protocol outlines a general procedure for the synthesis of S-ethyl-3,4,5-trifluoro-2-nitrobenzene.
Materials:
-
This compound
-
Ethanethiol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Thiolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Thiol: Slowly add ethanethiol (1.1 eq) to the stirred suspension at 0 °C. Allow the mixture to stir for 20-30 minutes at this temperature to ensure complete formation of the thiolate.
-
Addition of Aryl Halide: Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the SNAr reaction.
Data Presentation: Illustrative Reaction Outcomes
Due to the limited availability of specific literature data for the reaction of this compound with a wide range of thiols, the following table presents illustrative data based on general principles of SNAr reactions and data from analogous systems. These values should be considered as starting points for optimization.
| Entry | Thiol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 4 | ~85-95 |
| 2 | 4-Methoxythiophenol | K₂CO₃ | DMF | 80 | 4 | ~90-98 |
| 3 | 4-Nitrothiophenol | Cs₂CO₃ | DMSO | 100 | 6 | ~70-80 |
| 4 | Ethanethiol | NaH | THF | RT | 2 | ~80-90 |
| 5 | Benzyl mercaptan | NaH | THF | RT | 2 | ~85-95 |
| 6 | tert-Butyl mercaptan | K₂CO₃ | DMF | 100 | 12 | ~40-50 |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Deactivated thiol (oxidation to disulfide). | 1. Switch to a stronger base (e.g., NaH, KHMDS). 2. Gradually increase the reaction temperature. 3. Use a polar aprotic solvent like DMF, DMSO, or NMP.[3] 4. Use freshly opened or purified thiol; degas solvents. |
| Formation of Side Products | 1. Reaction with other functional groups on the thiol. 2. Over-reaction or decomposition at high temperatures. 3. Reaction of the product with the starting materials. | 1. Use protecting groups for sensitive functionalities. 2. Lower the reaction temperature and extend the reaction time. 3. Use a slight excess of the thiol to ensure complete consumption of the aryl halide. |
| Difficult Purification | 1. Similar polarity of starting material and product. 2. Presence of highly polar byproducts from the base. | 1. Optimize the eluent system for column chromatography; consider reverse-phase chromatography. 2. Perform a thorough aqueous workup to remove inorganic salts. |
Conclusion
The reaction of this compound with thiols is a robust and efficient method for the synthesis of a diverse range of S-(3,4,5-trifluoro-2-nitrophenyl) derivatives. The highly activated nature of the aromatic ring ensures that the SNAr reaction proceeds under relatively mild conditions. The protocols and insights provided in this application note serve as a valuable resource for researchers in drug discovery and materials science, enabling the facile construction of complex molecules containing the trifluoronitrophenyl thioether scaffold. Careful consideration of the choice of base, solvent, and reaction temperature is key to achieving high yields and purity.
References
Application Notes and Protocols for Photochemical Reactions Involving 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Polysubstituted Nitroaromatic Photoreagent
1-Bromo-3,4,5-trifluoro-2-nitrobenzene is a multifaceted aromatic compound poised for significant applications in modern organic synthesis and chemical biology. Its unique substitution pattern, featuring a photolabile ortho-nitro group, a bromine atom, and multiple fluorine atoms, offers a confluence of reactivity and functionality. The electron-withdrawing nature of the nitro and fluorine substituents renders the aromatic ring susceptible to nucleophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions. Most notably, the ortho-nitrobenzyl moiety is a well-established photolabile protecting group (PPG), enabling the light-induced cleavage of covalent bonds with high spatial and temporal control.[1][2]
This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of photochemical reactions involving this compound. We will delve into the mechanistic principles governing its photoreactivity, offer detailed protocols for its use as a PPG, and discuss the broader implications for drug development and materials science.
Theoretical Framework: The Photochemistry of ortho-Nitrobenzyl Compounds
The photochemical behavior of this compound is dominated by the chemistry of the ortho-nitrobenzyl group. Upon absorption of near-UV light (typically in the 260-360 nm range), these compounds undergo an intramolecular redox reaction, leading to the cleavage of a bond at the benzylic position and the release of a protected substrate.[1]
The Norrish Type II-like Mechanism
The widely accepted mechanism for the photocleavage of ortho-nitrobenzyl compounds is a Norrish Type II-like intramolecular hydrogen abstraction.[2] The process can be broken down into the following key steps:
-
Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.
-
Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of electronic and atomic rearrangements, often involving a cyclic intermediate.
-
Cleavage and Product Formation: This rearrangement culminates in the cleavage of the bond to the leaving group (the protected molecule) and the formation of a 2-nitrosobenzaldehyde or a related byproduct.
The efficiency of this process is quantified by the quantum yield (Φ) , which is the ratio of the number of molecules undergoing the desired reaction to the number of photons absorbed.[3] The quantum yield is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group. Generally, electron-donating groups on the ring can increase the quantum yield, while the stability of the leaving group radical can also play a significant role.[3]
Anticipated Photophysical Properties
| Property | Predicted Value/Range | Rationale and Supporting Evidence |
| UV Absorption Maximum (λmax) | 260 - 350 nm | ortho-Nitrobenzyl compounds typically exhibit a broad absorption in this region. The presence of multiple fluorine atoms may cause a slight hypsochromic (blue) shift. For comparison, 1-bromo-2-nitrobenzene shows absorption in this range. |
| Molar Extinction Coefficient (ε) | 1,000 - 5,000 M-1cm-1 | This is a typical range for n-π* transitions in nitroaromatic compounds. |
| Photocleavage Quantum Yield (Φ) | 0.01 - 0.2 | The quantum yield for ortho-nitrobenzyl cleavage can vary significantly. The presence of a bromine atom and electron-withdrawing fluorine atoms may influence the efficiency. Experimental determination is crucial.[3] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Acetonitrile, THF, DMSO). | The halogenated and aromatic nature of the compound suggests good solubility in a range of organic solvents. |
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of a suitable polyhalogenated benzene precursor. A general two-step approach is outlined below.
Step 1: Bromination of 1,2,3-Trifluorobenzene
The synthesis would likely start with the bromination of 1,2,3-trifluorobenzene. This can be achieved using a brominating agent in the presence of a Lewis acid catalyst.
Step 2: Nitration of 1-Bromo-3,4,5-trifluorobenzene
The subsequent step is the nitration of the resulting 1-Bromo-3,4,5-trifluorobenzene. This is a standard electrophilic aromatic substitution reaction.
Application as a Photolabile Protecting Group: Protocols and Workflows
The primary photochemical application of this compound is as a photolabile protecting group for various functional groups, such as alcohols, amines, and carboxylic acids. The workflow for utilizing this compound as a PPG is detailed below.
Diagram of the Photocleavage Workflow
Caption: General workflow for protection and photochemical deprotection using a 1-Bromo-3,4,5-trifluoro-2-nitrobenzyl protecting group.
Protocol 1: General Procedure for Photochemical Deprotection
This protocol provides a general guideline for the light-induced removal of the 1-Bromo-3,4,5-trifluoro-2-nitrobenzyl protecting group.
Materials and Equipment:
-
Protected substrate
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or a mixture with water/buffer)
-
Photochemical reactor system (e.g., Rayonet reactor, LED-based photoreactor)[4]
-
UV lamp with appropriate wavelength output (e.g., 365 nm)[5]
-
Quartz reaction vessel
-
Stirring plate and stir bar
-
Nitrogen or argon gas inlet for deoxygenation
-
Analytical instruments for reaction monitoring (TLC, HPLC, LC-MS)
Procedure:
-
Sample Preparation: Dissolve the protected substrate in the chosen solvent in a quartz reaction vessel. The concentration should be optimized but typically ranges from 1-10 mM.
-
Deoxygenation: Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions. Maintain a positive inert gas atmosphere throughout the reaction.
-
Irradiation: Place the reaction vessel in the photochemical reactor and begin stirring. Turn on the UV lamp. The irradiation time will depend on the quantum yield of the reaction, the concentration of the substrate, and the intensity of the light source. It is advisable to perform a preliminary experiment with small aliquots taken at different time points to determine the optimal irradiation time.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by TLC, HPLC, or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography to isolate the deprotected substrate from the nitrosobenzaldehyde byproduct and any unreacted starting material.
Protocol 2: Determination of the Photocleavage Quantum Yield
Determining the quantum yield is essential for characterizing the efficiency of the photochemical process. A relative method using a chemical actinometer is often employed.
Materials and Equipment:
-
Protected substrate
-
Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Photochemical reactor with a monochromatic light source or appropriate filters
-
Matched quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare a solution of the protected substrate and a solution of the chemical actinometer in the same solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is similar for both solutions (ideally between 0.1 and 1).
-
Irradiate Actinometer: Fill a quartz cuvette with the actinometer solution and irradiate it for a specific period. Measure the change in absorbance at the monitoring wavelength for the actinometer.
-
Irradiate Sample: Under identical conditions (same lamp, geometry, and irradiation time), irradiate the solution of the protected substrate.
-
Analyze Sample: Quantify the amount of product formed or starting material consumed using a suitable analytical technique (e.g., HPLC with a calibration curve).
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φactinometer * (ΔAsample / ΔAactinometer) * (εactinometer / εsample)
where ΔA is the change in absorbance and ε is the molar extinction coefficient.
Safety Considerations
Polyhalogenated nitroaromatic compounds should be handled with care.[6]
-
Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thermal Stability: While not as sensitive as polynitrated explosives, nitroaromatic compounds can be thermally unstable. Avoid excessive heating.
-
Handling: Handle the compound in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion and Future Outlook
This compound represents a promising tool for chemists and biologists seeking precise control over chemical reactions. Its photochemical properties, derived from the ortho-nitrobenzyl core, allow for the traceless and spatiotemporally controlled release of protected molecules. The presence of multiple fluorine atoms and a bromine atom opens up avenues for further synthetic modifications, making this compound a versatile building block for the creation of complex molecular architectures, novel prodrugs, and advanced materials. Further research is warranted to fully elucidate its photophysical properties and expand its range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. scribd.com [scribd.com]
- 6. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
Application Note: Derivatization of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene as a Versatile Building Block for Novel Agrochemicals
Introduction: The Strategic Role of Fluorinated Aromatics in Agrochemical Design
The incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a proven strategy for enhancing molecular properties.[1] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. Highly substituted fluorinated aromatic compounds, therefore, represent a class of high-value building blocks for the synthesis of next-generation herbicides, fungicides, and insecticides.[1][2]
1-Bromo-3,4,5-trifluoro-2-nitrobenzene is a particularly valuable scaffold for agrochemical discovery.[3] Its structure is pre-activated for a variety of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr). This application note provides a detailed guide to the derivatization of this versatile intermediate, explaining the underlying chemical principles and offering robust protocols for key transformations.
Reactivity Profile and Mechanistic Considerations
The utility of this compound stems from the specific arrangement of its substituents, which dictates its reactivity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆HBrF₃NO₂ | [4] |
| Molecular Weight | 275.98 g/mol | |
| Appearance | Solid | |
| CAS Number | 1020718-01-7 | [5] |
The Power of Activation: Nucleophilic Aromatic Substitution (SNAr)
Unlike simple aryl halides, this compound is highly susceptible to nucleophilic attack. This enhanced reactivity is due to the presence of the strongly electron-withdrawing nitro group (-NO₂) and, to a lesser extent, the fluorine atoms themselves.
The reaction proceeds via the addition-elimination mechanism .[6]
-
Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The formation of this complex is the rate-determining step.
-
Elimination: The aromaticity is restored by the departure of a leaving group (in this case, either Br⁻ or F⁻).
The nitro group is a powerful activating group, stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions.[7] In this molecule, the C4 position (bearing a fluorine atom) is para to the nitro group, and the C1 position (bearing the bromine atom) is ortho. This makes both sites potential targets for nucleophilic attack. The fluorine at C4 is generally the most susceptible site for displacement due to the powerful para activation by the nitro group.
Core Derivatization Protocols
The following protocols are representative examples of the derivatization of this compound. Researchers should perform appropriate safety assessments before commencing any new reaction.
Protocol 2.1: Synthesis of Aryl Ethers via O-Nucleophiles
Aryl ether linkages are common in many commercial herbicides. This protocol details the reaction with a substituted phenol.
Objective: To synthesize 4-(4-bromo-2,3,5-trifluoro-6-nitrophenoxy)phenol.
Materials:
-
This compound (1.0 eq)
-
Hydroquinone (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF. Stir until fully dissolved.
-
Add hydroquinone and anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: DMF is a polar aprotic solvent that accelerates SNAr reactions by solvating the potassium cation, leaving the carbonate anion more available. K₂CO₃ is a suitable base to deprotonate the phenol, creating the active phenoxide nucleophile. Heating provides the necessary activation energy for the rate-determining step.
-
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl ether.
Protocol 2.2: Synthesis of Diaryl Amines via N-Nucleophiles
Diaryl amine structures are foundational to a range of fungicides and insecticides.
Objective: To synthesize N-(4-bromo-2,3,5-trifluoro-6-nitrophenyl)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.
-
Add aniline, followed by the dropwise addition of triethylamine.
-
Causality Note: Triethylamine acts as a non-nucleophilic base to quench the H-F or H-Br acid formed during the substitution, preventing the protonation and deactivation of the aniline nucleophile.
-
-
Stir the reaction at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography.
Advanced Transformations: Unlocking Further Diversity
The initial SNAr product is often an intermediate itself, which can be further modified to generate a diverse library of compounds.
Protocol 3.1: Reduction of the Nitro Group to an Amine
The nitro group can be readily reduced to a primary amine, opening up possibilities for amide coupling, sulfonamide formation, and other reactions.[5]
Objective: To reduce a nitro-aryl intermediate to its corresponding aniline derivative.
Materials:
-
Nitro-aryl intermediate (from Protocol 2.1 or 2.2) (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (3.0 eq)
-
Ethanol
-
Water
Procedure:
-
Create a slurry of the nitro-aryl compound, iron powder, and ammonium chloride in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The reaction is often accompanied by a color change from yellow to colorless.
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, cool the reaction and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Causality Note: This is a classic Béchamp reduction. Iron metal in the presence of a mild acid (generated from NH₄Cl hydrolysis) acts as the reducing agent to convert the nitro group to an amine.
-
-
Combine the filtrates and concentrate under reduced pressure.
-
The residue can be taken up in an organic solvent and washed with water to remove remaining inorganic salts.
-
Dry the organic layer, concentrate, and purify as needed to yield the aniline product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its highly activated aromatic ring readily undergoes nucleophilic aromatic substitution with a wide range of nucleophiles. Subsequent modification of the resulting products, such as the reduction of the nitro group, provides a robust platform for generating structurally diverse compound libraries essential for modern crop protection research and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions with 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Welcome to the technical support center for optimizing cross-coupling reactions involving the challenging substrate, 1-Bromo-3,4,5-trifluoro-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this sterically hindered and electron-deficient aryl halide. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
The unique structure of this compound, with its bulky ortho-nitro group and multiple electron-withdrawing fluorine atoms, presents significant hurdles for standard cross-coupling protocols. These substituents dramatically influence the electronic and steric environment of the C-Br bond, often leading to sluggish or failed reactions. This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address these specific challenges.
General Troubleshooting & Core Concepts
Before diving into specific reaction types, let's address universal issues that can plague any cross-coupling reaction with this substrate.
FAQ 1: My reaction is not proceeding at all, or the yield is extremely low (<10%). Where should I start troubleshooting?
This is a common issue stemming from the difficulty of the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] The steric bulk of the ortho-nitro group and the electron-deficient nature of the aromatic ring make it difficult for the palladium catalyst to insert into the C-Br bond.
Answer: Your primary focus should be on the catalyst system (palladium precursor and ligand).
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require a ligand that is both bulky and electron-rich .
-
Why? Bulky ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is necessary for oxidative addition to hindered substrates.[1] Electron-rich phosphines increase the electron density on the palladium center, which facilitates the cleavage of the C-Br bond.
-
Recommended Ligands: Start with established Buchwald biaryl phosphine ligands such as SPhos , XPhos , or RuPhos .[1][2] For particularly challenging couplings, AntPhos has shown excellent reactivity with di-ortho-substituted aryl halides.[3][4]
-
-
Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst that generates the active Pd(0) species more efficiently.[1]
-
Inert Atmosphere: Rigorous exclusion of oxygen is paramount. Oxidative degradation of the phosphine ligand and the Pd(0) catalyst is a primary cause of failure. Ensure your solvents are thoroughly degassed and the reaction is performed under a positive pressure of argon or nitrogen.[5][6]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile tool for creating biaryl structures. With this compound, the main challenges are overcoming steric hindrance and preventing protodeboronation of the boronic acid coupling partner.
FAQ 2: I'm attempting a Suzuki-Miyaura coupling and observing significant amounts of unreacted starting material and/or a homocoupled boronic acid byproduct. How can I improve the conversion?
Answer: This points to an inefficient transmetalation step or a catalytic cycle that is too slow, allowing side reactions to dominate.
Troubleshooting Strategy:
| Problem Area | Potential Cause | Recommended Solution |
| Transmetalation | The boronate species is not forming efficiently, or its transfer to the palladium center is slow. | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ . Ensure the base is finely powdered. A small amount of water (e.g., in a dioxane/water solvent system) can be beneficial as it helps solubilize the base and facilitates boronate formation.[6][7] |
| Catalyst System | The chosen ligand is not robust enough to facilitate both the difficult oxidative addition and the subsequent reductive elimination. | Use a highly active and bulky ligand like SPhos or XPhos . For sterically demanding boronic acids, consider a catalyst system like Pd-AntPhos .[3][4] Increase catalyst loading to 2-5 mol% if necessary. |
| Temperature | The reaction temperature is too low to overcome the activation energy barrier. | While higher temperatures can promote catalyst decomposition, they are often necessary for hindered substrates. Experimentally determine the optimal temperature, typically in the 80-120 °C range.[8] |
| Side Reactions | Protodeboronation (replacement of the -B(OH)₂ group with hydrogen) is competing with the desired coupling. | Use a more stable boronic acid derivative like a pinacol ester (BPin) or a trifluoroborate salt (BF₃K) , which are more resistant to decomposition.[6][9] Running the reaction under strictly anhydrous conditions can also mitigate this issue.[6] |
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Here is a logical workflow to diagnose and solve issues with your Suzuki-Miyaura coupling.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[10][11] Key challenges with this compound include sluggish reaction rates and potential side reactions like hydrodehalogenation.
FAQ 3: My Buchwald-Hartwig amination with a primary amine is slow and gives a poor yield, with a significant amount of 3,4,5-trifluoro-2-nitrobenzene (hydrodehalogenation product) being formed. What's wrong?
Answer: This outcome suggests that the reductive elimination step is slow, and a competing side reaction, β-hydride elimination, is occurring from the palladium-amido intermediate.[10]
Troubleshooting Strategy:
-
Ligand Selection is Paramount: The choice of ligand directly influences the rate of reductive elimination versus β-hydride elimination.
-
Recommendation: Use bulky biaryl phosphine ligands that are specifically designed to accelerate C-N reductive elimination. RuPhos and BrettPhos are excellent starting points for coupling with primary amines. The steric bulk of these ligands favors the formation of a three-coordinate intermediate that undergoes rapid reductive elimination.[10]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and form the active amide.
-
Solvent: The choice of solvent can influence catalyst stability and reaction rates.
-
Recommendation: Anhydrous, apolar solvents like toluene or dioxane are standard.
-
The Catalytic Cycle and Key Interventions
Understanding the catalytic cycle helps pinpoint where to intervene. The key is to select a ligand that accelerates the C-N bond-forming reductive elimination step.
Caption: The Buchwald-Hartwig catalytic cycle, highlighting the critical reductive elimination step.
Other Cross-Coupling Reactions
FAQ 4: Can I perform a Sonogashira or Heck coupling with this substrate?
Answer: Yes, but with significant challenges. The standard conditions for these reactions often need substantial modification.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne.[13][14]
-
Challenge: The classic Pd/Cu co-catalyst system can be problematic. The high temperatures often required can lead to alkyne homocoupling (Glaser coupling).
-
Optimization Strategy:
-
Copper-Free Conditions: This is often the best approach for complex substrates. Use a palladium catalyst with a bulky phosphine ligand (e.g., P(t-Bu)₃) and an amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[15]
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can work, but systems based on more electron-rich and bulky ligands often perform better at lower temperatures.[15]
-
Slow Addition: Adding the terminal alkyne slowly via syringe pump can help minimize homocoupling by keeping its concentration low.[16]
-
-
-
Heck Coupling: This reaction couples the aryl bromide with an alkene.[17][18]
-
Challenge: The electron-deficient nature of this compound can make the Heck reaction sluggish. High temperatures are typically required.
-
Optimization Strategy:
-
Phosphine-Free Catalysts: In some cases, "ligandless" catalysts (e.g., Pd(OAc)₂) or systems with N-heterocyclic carbene (NHC) ligands can be effective.[17]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is often used in a polar aprotic solvent like DMF or DMAc.
-
Phase-Transfer Catalyst: Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields, especially under Jeffery conditions.
-
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and requires optimization for your specific boronic acid partner.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid or ester (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solubility of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Welcome to the dedicated technical support guide for handling 1-Bromo-3,4,5-trifluoro-2-nitrobenzene. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges with the solubility of this compound in their reaction setups. Here, we provide in-depth, experience-driven advice and practical troubleshooting protocols to ensure your experiments proceed smoothly and efficiently.
Understanding the Molecule: this compound
This compound is a solid at room temperature with the molecular formula C₆HBrF₃NO₂ and a molecular weight of 255.98 g/mol . Its structure, characterized by a benzene ring substituted with a bromine atom, three fluorine atoms, and a nitro group, renders it a moderately polar molecule. The electron-withdrawing nature of the nitro and halogen groups creates a significant dipole moment, which is a key determinant of its solubility behavior.[1][2] The fundamental principle governing solubility is "like dissolves like," meaning that substances with similar polarities tend to be soluble in one another.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I'm observing very slow dissolution of the compound. What can I do to speed it up?
Slow dissolution is a common issue with solid reagents. Several techniques can be employed to accelerate this process. Increasing the temperature of the solvent will generally increase the rate of dissolution for solids.[3][4] Additionally, mechanical agitation methods like stirring or sonication can significantly enhance the dissolution rate by increasing the interaction between the solute and solvent molecules.
Q3: My compound precipitates out of solution when the reaction mixture cools down. How can I prevent this?
Precipitation upon cooling indicates that the compound's solubility is highly temperature-dependent and that the solution was likely saturated or supersaturated at the higher temperature. To mitigate this, you can either maintain the reaction and subsequent workup at an elevated temperature or consider using a co-solvent system that improves solubility at lower temperatures.[5]
Q4: Can I use a co-solvent to improve solubility, and how do I choose one?
Yes, using a co-solvent is a highly effective strategy.[5] The choice of co-solvent should be a miscible liquid that, when added to the primary solvent, increases the overall polarity to better match that of this compound. For instance, if your primary solvent is moderately polar, adding a more polar co-solvent can enhance solubility. It is crucial to add the co-solvent gradually and monitor for complete dissolution.[5]
Solvent Selection Guide
The following table provides a guideline for selecting an appropriate solvent for this compound based on solvent class and polarity. Note: Experimental verification is essential to determine the precise solubility for your specific application.
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale & Comments |
| Polar Aprotic | Dimethylformamide (DMF) | High | Highly polar nature effectively solvates the polar functional groups of the compound. |
| Dimethyl sulfoxide (DMSO) | High | Excellent solvent for a wide range of polar organic compounds. | |
| Acetonitrile (MeCN) | Moderate to High | Good balance of polarity and volatility. | |
| Acetone | Moderate | A less polar option within this class, but can be effective, especially with heating. | |
| Polar Protic | Ethanol | Moderate | The hydroxyl group can interact with the nitro group, aiding dissolution. |
| Methanol | Moderate | Similar to ethanol, but its higher polarity may offer slightly better solubility. | |
| Isopropanol | Moderate | Lower polarity than ethanol and methanol, may require heating. | |
| Non-Polar | Toluene | Low | Mismatched polarity will likely result in poor solubility. |
| Hexanes | Very Low | Not recommended as a primary solvent. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | Can be a good choice, offering moderate polarity. |
| Diethyl ether | Low to Moderate | Less polar than THF, may have limited solvating power. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | Its ability to dissolve a range of organic compounds makes it a viable option. |
| Chloroform | Moderate | Similar in performance to DCM. |
Troubleshooting Guide for Solubility Issues
If you are encountering problems with dissolving this compound, follow this systematic troubleshooting guide.
Caption: Decision workflow for troubleshooting solubility problems.
Experimental Protocols
Here are detailed protocols for common techniques used to enhance the solubility of this compound.
Protocol 1: Solubility Enhancement by Heating
-
Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and a condenser, add the chosen solvent.
-
Heating: Gently heat the solvent to a temperature below its boiling point. A water or oil bath is recommended for precise temperature control.
-
Addition of Solute: Gradually add the this compound to the heated solvent while stirring continuously.
-
Monitoring: Observe the dissolution of the solid. Maintain the temperature until all the solid has dissolved.
-
Caution: Be aware that the compound may precipitate upon cooling. If subsequent reaction steps are at a lower temperature, this method may not be suitable without a co-solvent.
Protocol 2: Solubility Enhancement by Sonication
-
Preparation: Place the this compound and the selected solvent in a reaction vessel.
-
Sonication: Immerse the vessel in an ultrasonic bath.
-
Operation: Turn on the sonicator. The high-frequency sound waves will create cavitation bubbles, which upon collapsing, generate localized high energy that facilitates the breakdown and dissolution of the solid particles.
-
Monitoring: Continue sonication until the solid is fully dissolved or no further dissolution is observed.[5]
-
Note: Sonication can sometimes slightly increase the temperature of the solution.
Protocol 3: Using a Co-solvent System
-
Initial Dissolution Attempt: Attempt to dissolve the this compound in the primary reaction solvent at the desired reaction temperature.
-
Co-solvent Addition: If the compound does not fully dissolve, begin adding a miscible co-solvent dropwise while stirring vigorously. A good starting point is a co-solvent with a higher polarity than the primary solvent.
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is completely dissolved.[5]
-
Record Ratio: Carefully record the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for consistency in scaled-up reactions.
-
Reaction Kinetics: Be mindful that altering the solvent system can impact reaction rates and potentially the product profile. It is advisable to run a small-scale test reaction in the new co-solvent system to verify the outcome.
Safety Information
This compound is classified as acutely toxic if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
Technical Support Center: Purification of Crude 1-Bromo-3,4,5-trifluoro-2-nitrobenzene Reaction Mixtures
Welcome to the Technical Support Center for the purification of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity material for your downstream applications.
Understanding the Chemistry: Synthesis and Potential Impurities
This compound is typically synthesized by the nitration of 1-bromo-3,4,5-trifluorobenzene. This electrophilic aromatic substitution reaction, while seemingly straightforward, can lead to a variety of impurities that complicate the purification process.
The primary impurities of concern are positional isomers. The directing effects of the bromine and fluorine substituents on the aromatic ring can lead to the formation of other bromotrifluoronitrobenzene isomers alongside the desired product. The presence of these isomers, which often have very similar physical properties to the target molecule, is a major challenge in achieving high purity.[1]
Other potential impurities include unreacted starting material (1-bromo-3,4,5-trifluorobenzene), residual acids from the nitrating mixture (typically a mix of nitric and sulfuric acid), and potential byproducts from over-nitration or side reactions, although the latter are generally less common under controlled reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, oily residue. Is this normal?
A1: Yes, it is common for the crude product of a nitration reaction to be a dark-colored oil or a low-melting solid. The color is often due to the presence of residual acids and minor, highly colored byproducts. The initial work-up steps, including quenching with ice water and washing, are crucial for removing the bulk of these acidic impurities.
Q2: I'm having trouble separating the positional isomers by column chromatography. What can I do?
A2: Separating closely related isomers is a common challenge. Here are a few strategies:
-
Optimize your mobile phase: A shallow gradient elution is often more effective than an isocratic one. Start with a very non-polar mobile phase (e.g., pure hexanes) and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane.[2]
-
Consider a different stationary phase: While silica gel is the most common choice, alumina may offer different selectivity for your isomers.[2] For particularly difficult separations, consider specialized stationary phases like those with phenyl or pentafluorophenyl (PFP) ligands for reversed-phase chromatography, which can enhance separation through π-π interactions.[2]
-
Reduce your sample load: Overloading the column is a frequent cause of poor separation. A general guideline is to use a silica-to-sample weight ratio of at least 50:1 for challenging separations.[2]
Q3: Can I purify this compound by distillation?
A3: While vacuum distillation can be an effective purification technique for some halogenated nitroaromatics, it should be approached with caution for fluorinated compounds. Some fluorinated nitroaromatics can be thermally labile and may decompose at elevated temperatures.[3][4] It is advisable to first assess the thermal stability of your compound by techniques like thermogravimetric analysis (TGA) before attempting distillation. Chromatographic methods or recrystallization are generally preferred to minimize the risk of decomposition.
Q4: How can I confirm the purity of my final product and the identity of any remaining impurities?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your purification and assess the number of components in your fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the components, which is useful for identifying isomers and other byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of your desired product and identifying and quantifying any isomeric impurities.[6][7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your crude this compound reaction mixture.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after aqueous work-up | Incomplete extraction of the product from the aqueous layer. | Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Oiling out during recrystallization | The solvent is too non-polar, or the solution is cooling too rapidly. | Add a small amount of a more polar co-solvent to the hot solution until it becomes clear. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] |
| Product appears as a fine powder after recrystallization, difficult to filter | This can occur with aqueous solvent systems. | If possible, switch to a non-aqueous recrystallization solvent. If using an aqueous system, ensure the product is thoroughly chilled before filtration and wash with ice-cold solvent. |
| Co-elution of product and impurities during column chromatography | The mobile phase polarity is too high, or the stationary phase is not providing sufficient selectivity. | Decrease the initial polarity of your mobile phase and run a shallower gradient. Experiment with different solvent systems (e.g., hexane/dichloromethane, hexane/toluene). Consider switching to a different stationary phase like alumina.[2] |
| Streaking or tailing of spots on TLC | The compound may be acidic or interacting strongly with the silica gel. | Add a small amount (0.1-1%) of acetic acid to your developing solvent to suppress deprotonation of any acidic impurities. |
| Product decomposition on the chromatography column | The silica gel may be too acidic for your compound. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. Alternatively, use a more neutral stationary phase like alumina. |
Experimental Protocols
General Aqueous Work-up
This protocol is a starting point for the initial clean-up of the crude reaction mixture after nitration.
-
Quenching: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will dilute the strong acids and precipitate the crude product.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the aqueous layer is neutral (pH ~7). Be cautious as this will generate CO₂ gas if bicarbonate is used.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform at least three extractions to ensure complete recovery.
-
Washing: Combine the organic extracts and wash successively with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical.
-
Solvent Selection: Ideal solvents will dissolve the compound well at elevated temperatures but poorly at room temperature. For halogenated nitroaromatics, common solvent systems include ethanol, methanol, or mixtures of a polar solvent with a non-polar anti-solvent (e.g., ethanol/water, acetone/hexanes).[9]
-
Protocol:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration to remove it.[10]
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique for separating components of a mixture with differing polarities.
-
TLC Analysis: Before running a column, it is essential to determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Test various solvent systems (e.g., different ratios of hexanes:ethyl acetate or hexanes:dichloromethane). An ideal system will show good separation between the desired product and its impurities, with the product having an Rf value of approximately 0.2-0.3.
-
Column Packing and Elution:
-
Prepare a slurry of silica gel in the least polar mobile phase you plan to use.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Dissolve your crude product in a minimal amount of a non-polar solvent and load it onto the top of the column.
-
Begin eluting with your chosen mobile phase, starting with the least polar composition.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute more polar components.
-
Combine the pure fractions containing your product and remove the solvent under reduced pressure.
-
Visualizing the Workflow
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting common purification issues.
References
- 1. Write formulas and names for the isomers of(a) bromochlorobenzene, (b) tr.. [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pub.h-brs.de [pub.h-brs.de]
- 6. benchchem.com [benchchem.com]
- 7. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR [m.chemicalbook.com]
- 8. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum [chemicalbook.com]
- 9. Purification [chem.rochester.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
How to avoid dehalogenation of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Welcome to the technical support center for 1-Bromo-3,4,5-trifluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging building block. The highly electron-deficient nature of this aromatic ring, while synthetically useful, predisposes it to specific side reactions, most notably dehalogenation in metal-catalyzed cross-coupling reactions.
This document provides in-depth troubleshooting guides, field-proven protocols, and answers to frequently asked questions to help you navigate the complexities of this reagent and ensure the successful outcome of your experiments.
Understanding the Core Challenge: The Propensity for Dehalogenation
This compound is a powerful synthetic intermediate precisely because of its electronic properties. The potent electron-withdrawing nitro group, in concert with three fluorine atoms, renders the aromatic ring highly electrophilic. This has two major consequences for its reactivity:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitro group are exceptionally activated towards attack by nucleophiles. The bromine atom at the C1 position is primed for displacement via the classical addition-elimination SNAr mechanism.[1][2]
-
Facilitated Oxidative Addition in Cross-Coupling: The electron-deficient ring accelerates the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3]
However, it is this same electronic activation that opens the door to a common and frustrating side reaction: hydrodehalogenation . In palladium-catalyzed cycles, the desired productive pathway competes with a dehalogenation pathway where the bromine atom is replaced by a hydrogen atom. This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group to yield the unwanted byproduct, 1,2,3-trifluoro-5-nitrobenzene.[4][5]
This guide is structured to provide you with the strategic knowledge to favor the desired reaction pathway and suppress this undesired transformation.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common issues encountered during experimentation in a question-and-answer format.
Question 1: I'm observing a significant amount of the dehalogenated byproduct (1,2,3-trifluoro-5-nitrobenzene) in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I mitigate this?
This is the most frequently encountered problem. The formation of the dehalogenated arene points directly to a hydrodehalogenation side reaction competing with the desired C-C bond formation.
Primary Cause: The catalytic cycle is diverting after the initial oxidative addition step. Instead of proceeding through transmetalation and reductive elimination of the coupled product, a palladium-hydride species is formed, leading to the reductive elimination of the dehalogenated arene.[4] Sources for the hydride can include the solvent (e.g., alcohols), the base, or even trace water.[5]
Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is your most powerful tool. Standard ligands like PPh₃ are often inefficient and can promote dehalogenation.
-
Action: Switch to modern, bulky, and electron-rich biaryl phosphine ligands (i.e., "Buchwald ligands"). Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the reductive elimination step of the desired product.[6] This increased rate allows the productive pathway to outpace the competing dehalogenation pathway.[7]
-
-
Re-evaluate Your Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu), while effective, can sometimes serve as hydride sources or promote other side reactions.[6]
-
Action: Screen weaker inorganic bases. Potassium phosphate (K₃PO₄) is an excellent first choice, followed by cesium carbonate (Cs₂CO₃). These are generally less prone to generating hydride species while still being effective enough to facilitate the transmetalation step.[6]
-
-
Solvent Choice Matters: Protic or wet solvents are a direct source of hydrides.
-
Action: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[6] Avoid alcohols (especially isopropanol) entirely. Ensure your solvent is rigorously dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Check Reagent Quality: A slow transmetalation step allows the Ar-Pd(II)-Br intermediate to persist longer, giving it more time to find a destructive pathway.
-
Action: Use high-purity, active boronic acids or esters. If your boronic acid is old or has started to decompose (protodeboronation), its reduced activity will slow transmetalation.
-
| Parameter | Sub-Optimal Choice (Promotes Dehalogenation) | Recommended Action (Suppresses Dehalogenation) | Rationale |
| Ligand | PPh₃, P(o-tol)₃ | SPhos, XPhos, RuPhos, or other bulky biarylphosphines | Accelerates productive reductive elimination, outcompeting the dehalogenation pathway.[7] |
| Base | NaOtBu, KOtBu | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder, non-nucleophilic bases that are less likely to be a source of hydrides.[6] |
| Solvent | Isopropanol, Ethanol, wet solvents | Anhydrous Toluene, Dioxane, THF | Eliminates common external sources of hydride species.[6] |
| Atmosphere | Air, wet N₂ | Dry Argon or Nitrogen | Prevents introduction of water, which can be a proton/hydride source. |
Question 2: My Buchwald-Hartwig amination reaction is sluggish and also produces the dehalogenated byproduct. What adjustments should I make?
Hydrodehalogenation is also a known side reaction in C-N couplings.[8] The conditions are often harsher than Suzuki couplings, which can exacerbate the problem.
Primary Cause: Similar to the Suzuki reaction, the formation of Pd-H species is a primary culprit. Additionally, an unproductive β-hydride elimination from the palladium-amido intermediate can also lead to the dehalogenated arene and an imine byproduct.[8]
Solutions:
-
Ligand Optimization: The ligand's steric and electronic properties are paramount for promoting C-N bond formation.
-
Action: Employ specialized ligands developed for challenging aminations. For this electron-deficient substrate, ligands like BrettPhos or RuPhos are excellent starting points. Their specific structures are designed to facilitate the difficult C-N reductive elimination.
-
-
Base and Solvent Synergy: A strong base is typically required to deprotonate the amine, but its choice is critical.
-
Action: Sodium tert-butoxide (NaOtBu) is the most common and effective base. However, its solubility and activity are solvent-dependent. It is more soluble and generally performs better in solvents like THF or dioxane compared to toluene.[9] If dehalogenation persists, consider screening other strong, non-nucleophilic bases like LiHMDS.
-
-
Temperature Control: Excessive heat can accelerate decomposition and side reactions.
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C). If the reaction is sluggish, it is better to switch to a more active catalyst system than to increase the temperature excessively.
-
Question 3: I want to perform a nucleophilic aromatic substitution (SNAr) with a primary amine. Is dehalogenation a concern, and what should I watch out for?
Short Answer: No, hydrodehalogenation is not a primary concern in SNAr reactions as they do not typically involve a metal catalyst or hydride intermediates.
Mechanism and Considerations: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged "Meisenheimer complex".[1][2] The strong electron-withdrawing nitro group is essential for stabilizing this intermediate.
-
Regioselectivity: The bromine at C1 is ortho to the nitro group, making it the most activated site for nucleophilic attack. Substitution will occur here preferentially. The fluorine at C5 is para to the nitro group and is also activated, but C-Br bond cleavage is generally more favorable than C-F cleavage in the elimination step.
-
Troubleshooting SNAr:
-
Low Reactivity: If the reaction is not proceeding, the issue is likely an insufficiently strong nucleophile or sub-optimal reaction conditions.
-
Action: Use a polar aprotic solvent like DMSO or DMF to maximize the nucleophilicity of the amine. A non-nucleophilic base (e.g., K₂CO₃, DIPEA) may be needed to scavenge the HBr generated. Heating is often required (80-120 °C).
-
Frequently Asked Questions (FAQs)
FAQ 1: On the this compound molecule, which bond is more reactive, C-Br or C-F? The answer depends entirely on the reaction type:
-
In Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive. Oxidative addition of Pd(0) into a C-Br bond is orders of magnitude faster than into a C-F bond.[10] You can achieve selective reaction at the C-Br position with very high fidelity.
-
In Nucleophilic Aromatic Substitution (SNAr): The reactivity order for the rate-determining nucleophilic attack is typically C-F > C-Cl > C-Br > C-I, because the high electronegativity of fluorine polarizes the carbon atom, making it more electrophilic.[1] However, the leaving group ability is I > Br > Cl > F. For this specific substrate, the C-Br bond is ortho to the powerful nitro activating group, making it the most probable site of substitution under typical SNAr conditions.
FAQ 2: What is the primary role of the nitro group? The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. This is the key feature of the molecule. It activates the ring for both oxidative addition (by making the carbons more electrophilic) and nucleophilic aromatic substitution (by stabilizing the negatively charged Meisenheimer intermediate).[1][3]
FAQ 3: How should I properly store and handle this compound? According to its safety data sheet, this compound is classified as acutely toxic if swallowed. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Visualized Reaction and Troubleshooting Logic
The following diagrams illustrate the key mechanistic pathways and a logical workflow for troubleshooting dehalogenation.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Caption: Troubleshooting workflow for dehalogenation.
Field-Proven Experimental Protocols
The following protocols are robust starting points. Optimization for your specific coupling partner is always recommended.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is optimized to minimize hydrodehalogenation by using a modern catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (Sphos) (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene
-
Degassed Deionized Water
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene and degassed water via syringe to create a 10:1 toluene:water solvent mixture (e.g., 5 mL toluene, 0.5 mL water).
-
Degas the resulting slurry by bubbling Argon through the mixture for 15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
This protocol demonstrates a typical SNAr reaction, where dehalogenation is not a concern.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.
-
Add anhydrous DMSO via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash thoroughly with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution Reactions of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Welcome to the technical support center for 1-Bromo-3,4,5-trifluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the reaction temperature optimization for this versatile reagent. The following information is curated to ensure scientific integrity and provide actionable insights for your experiments.
I. Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues you may encounter during the nucleophilic aromatic substitution (SNAr) of this compound.
Question 1: Why is the yield of my desired product consistently low or the reaction showing no conversion?
Answer:
Low or no conversion in SNAr reactions with this substrate can often be attributed to several factors related to reaction conditions. The inherent reactivity of this compound is high due to the presence of a nitro group and three fluorine atoms, which are strong electron-withdrawing groups that activate the benzene ring for nucleophilic attack.[1] However, optimization is still key.
Possible Causes and Solutions:
-
Insufficient Reaction Temperature: While the substrate is activated, many SNAr reactions still require thermal energy to overcome the activation barrier.[2] If you are running the reaction at room temperature and observing low conversion, a gradual increase in temperature is the first logical step.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred as they can effectively solvate the cation of the nucleophile, thereby increasing the reactivity of the anionic nucleophile.[2][3]
-
Weak Nucleophile: The strength of the nucleophile plays a significant role. If you are using a neutral nucleophile, such as an alcohol or a thiol, converting it to its more reactive conjugate base (an alkoxide or thiolate) using a strong base like sodium hydride (NaH) can dramatically improve the reaction rate.[3][4]
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient reaction temperature. | Gradually increase the temperature. Consider heating to 80-150 °C.[3][5] |
| Inappropriate solvent selection. | Use a high-boiling polar aprotic solvent such as DMSO or DMF.[4] | |
| Weak nucleophile. | For alcohols or thiols, deprotonate with a strong base (e.g., NaH) to form the more reactive alkoxide or thiolate.[3] |
Question 2: I'm observing the formation of multiple side products. How can I improve the selectivity of my reaction?
Answer:
The formation of side products often indicates that the reaction conditions are too harsh, leading to decomposition of the starting material or the desired product.
Possible Causes and Solutions:
-
Excessively High Temperature: While heat is often necessary, too high a temperature can promote side reactions or degradation.[3] If you suspect this is the case, try running the reaction at a lower temperature for a longer period.
-
Strongly Basic Conditions: If you are using a strong base to generate your nucleophile, excess base can sometimes lead to unwanted side reactions with the substrate or solvent. Careful control of stoichiometry is crucial.
Below is a workflow to troubleshoot side product formation:
Caption: Troubleshooting workflow for minimizing side products.
II. Frequently Asked Questions (FAQs)
This section covers more general questions about optimizing reactions with this compound.
Question 3: What is a good starting temperature for optimizing my reaction?
Answer:
A good starting point for temperature optimization is often room temperature, followed by incremental increases. Many SNAr reactions with activated substrates like this one can proceed at or slightly above room temperature. However, if the reaction is sluggish, increasing the temperature to a range of 80-120 °C is a common next step.[5] For less reactive nucleophiles, temperatures as high as 150 °C may be necessary.[3] It is always advisable to monitor the reaction progress by a suitable analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and selectivity.
Question 4: How does the position of the nitro group and fluorine atoms affect the reactivity?
Answer:
The positions of the electron-withdrawing groups are crucial for the high reactivity of this substrate in SNAr reactions. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[6] The stability of this complex is key to a successful reaction.
-
Nitro Group Position: The nitro group is ortho to the bromine atom (the leaving group). This positioning allows for powerful resonance stabilization of the negative charge of the Meisenheimer complex, which significantly lowers the activation energy of the reaction.[7]
-
Fluorine Atom Positions: The three fluorine atoms also contribute to the activation of the ring through their strong inductive electron-withdrawing effects.
The diagram below illustrates the stabilizing effect of an ortho-nitro group on the Meisenheimer complex.
Caption: Mechanism of SNAr and the role of the nitro group.
Question 5: Are there alternative methods if SNAr fails?
Answer:
Yes, if optimizing SNAr conditions does not yield the desired product, transition-metal-catalyzed cross-coupling reactions are excellent alternatives. These methods can often be performed under milder conditions and are tolerant of a wider range of functional groups.[4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile for forming carbon-nitrogen bonds.[5]
-
Ullmann Condensation: A copper-catalyzed reaction that is effective for forming carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, though it may require high temperatures.[4][5]
III. Experimental Protocols
General Protocol for a Small-Scale Test Reaction (SNAr)
This protocol describes a general starting point for the substitution of the bromine atom with a generic alcohol nucleophile (R-OH).
Materials:
-
This compound (1.0 eq)
-
Alcohol Nucleophile (R-OH) (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Nucleophile Activation: Under an inert atmosphere, add the alcohol nucleophile (1.2 eq) to a flask containing anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.[3]
-
Substrate Addition: Add the this compound (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a starting temperature of 80 °C and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased incrementally.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[4] Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
IV. References
-
BenchChem. (n.d.). Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1020718-01-7. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 3-BROMO-5-NITROBENZOTRIFLUORIDE | 630125-49-4. Retrieved from --INVALID-LINK--
-
Reddit. (2023). SNAr troubleshooting. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution Reactions. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Optimizing temperature and reaction time for 1,3-Dibromo-5-nitrobenzene substitutions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene. Retrieved from --INVALID-LINK--
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene . This particular substrate presents a unique combination of electronic deactivation and steric hindrance, often leading to low yields or complete reaction failure. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound is not working. I'm only recovering starting material. What are the most likely causes?
A1: Failure to observe any product formation with this substrate typically points to a stalled catalytic cycle, most often at the initial oxidative addition step. The substrate, this compound, is challenging due to two primary factors:
-
Extreme Electron Deficiency: While electron-withdrawing groups (three fluorines and a nitro group) generally accelerate the oxidative addition of Pd(0) to the C-Br bond, the overall electronic nature of the ring can also influence other steps in the catalytic cycle.[1][2]
-
Severe Steric Hindrance: The nitro group at the ortho position to the bromine atom creates a sterically congested environment. This bulk can physically block the coordination of the palladium catalyst to the C-Br bond, which is a prerequisite for oxidative addition.[3][4]
Troubleshooting Steps:
-
Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate. You need a catalytic system designed for sterically demanding and electron-deficient aryl halides. Move to a more robust system immediately.
-
Ensure Inert Atmosphere: Like all palladium-catalyzed couplings, this reaction is sensitive to oxygen. Ensure your solvents are properly degassed and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).
-
Check Reagent Quality: Verify the purity of your aryl bromide, boronic acid/ester, and base. Impurities can poison the catalyst.
Q2: I'm observing very low conversion to the desired product. What parameters should I focus on optimizing?
A2: Low conversion suggests that the catalytic cycle is turning over, but very slowly or inefficiently. The key is to accelerate the rate-limiting step, which is likely either the oxidative addition or the reductive elimination, both hampered by steric hindrance.
Optimizing the Catalytic System
The single most impactful change you can make is to the catalyst and ligand combination. For sterically hindered and electronically challenging substrates, bulky and electron-rich monodentate phosphine ligands are the industry standard.[5]
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, reliable sources of Pd(0) that are activated in situ by the phosphine ligand. |
| Ligand Class | Buchwald Biaryl Phosphine Ligands | These ligands are designed to be both bulky and electron-rich, which promotes the formation of the active, monoligated Pd(0) species and facilitates both oxidative addition and reductive elimination.[6] |
| Specific Ligands | SPhos , XPhos , or RuPhos | Start with SPhos or XPhos. Their large steric bulk helps to create a coordinatively unsaturated palladium center, which is more reactive.[1] |
| Catalyst Loading | 1-5 mol % | Start with a higher catalyst loading (e.g., 3-5 mol %) to increase the concentration of the active catalyst. |
Optimizing Reaction Conditions
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ | These are strong, non-nucleophilic bases that effectively promote the transmetalation step without causing unwanted side reactions.[7][8] Use finely ground powder to maximize surface area. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio) | A biphasic solvent system is often necessary to dissolve both the organic substrates and the inorganic base.[9][10] |
| Temperature | 80-110 °C | Higher temperatures are generally required to overcome the activation energy barrier for sterically hindered substrates. |
| Concentration | 0.1 - 0.5 M | Ensure all reagents are adequately dissolved. If solubility is an issue, consider a different solvent system like DME or 2-MeTHF. |
Q3: I'm seeing significant side products, particularly debromination of my starting material and/or decomposition of my boronic acid. What's happening?
A3: The formation of side products indicates competing reaction pathways are occurring.
-
Debromination (Hydrodehalogenation): This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that replaces the bromine with a hydrogen atom. This can be promoted by sources of hydride, such as solvent impurities or decomposition of other reagents.
-
Boronic Acid Decomposition (Protodeboronation): This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen.[11] It is often base-mediated and can be a significant issue, especially with sensitive heteroaryl or electron-deficient arylboronic acids.[12][13]
Solutions:
-
Protect the Boronic Acid: Instead of a free boronic acid, use a more stable pinacol boronate ester (Bpin) or a potassium organotrifluoroborate (BF₃K) .[10] These reagents are more resistant to protodeboronation and participate in the catalytic cycle, often through a "slow release" of the boronic acid.[12][13][14][15]
-
Use Anhydrous Conditions (if using BF₃K): Some organotrifluoroborates do not require water for hydrolysis and can be run under anhydrous conditions, which can suppress protodeboronation of the starting material.
-
Minimize Reaction Time: A more active catalyst system that accelerates the desired coupling can outcompete the slower side reactions. Monitor the reaction by TLC or GC-MS and work it up as soon as the starting material is consumed.
Q4: Could the nitro group itself be interfering with the reaction?
A4: Yes, the nitro group can be problematic in several ways beyond just steric hindrance.
-
Reduction of the Nitro Group: Under certain conditions, particularly if using a heterogeneous catalyst like Pd/C or in the presence of reducing agents, the nitro group can be reduced to an amine or other species, leading to complex product mixtures.[16]
-
Coordination to Palladium: The oxygen atoms of the nitro group can coordinate to the palladium center, potentially deactivating the catalyst.
-
C-NO₂ Bond Cleavage: While less common with aryl bromides, highly active palladium catalysts (especially with ligands like BrettPhos) have been shown to cleave the C-NO₂ bond in what is known as denitrative coupling.[17][18][19] This could lead to unexpected byproducts if your boronic acid couples at the nitro position instead of the bromo position. If you suspect this, a careful analysis of byproducts by LC-MS is warranted.
Experimental Workflow & Protocols
Below is a diagram illustrating the decision-making process for troubleshooting this specific Suzuki coupling.
Caption: Troubleshooting workflow for the Suzuki coupling.
Protocol 1: Optimized Suzuki Coupling for a Challenging Substrate
This protocol employs a state-of-the-art catalytic system designed for difficult couplings.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol %)
-
SPhos (6.0 mol %)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid pinacol ester, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos. Add a portion of the degassed 1,4-dioxane to this vial and stir for 5 minutes until a homogeneous solution forms.
-
Add the catalyst solution to the Schlenk flask containing the other reagents.
-
Add the remaining degassed 1,4-dioxane and the degassed water (to achieve a 10:1 dioxane:water ratio, final concentration ~0.2 M).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The diagram below outlines the primary steps. For difficult substrates like this compound, the Oxidative Addition and Reductive Elimination steps are often the highest energy barriers due to steric clash.
Caption: The Suzuki-Miyaura catalytic cycle.
The bulky, electron-rich biaryl phosphine ligands (L) facilitate this cycle in two ways:
-
They promote the formation of a highly reactive, monoligated L-Pd(0) species.
-
Their steric bulk promotes the final reductive elimination step, which can be slow for hindered biaryls.[20]
If you continue to experience difficulties, please do not hesitate to contact our technical support team with your experimental details for further consultation.
References
- 1. reddit.com [reddit.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for 1-Bromo-3,4,5-trifluoro-2-nitrobenzene Products
Welcome to the technical support center for the purification of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene and its related reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of column chromatography for this specific class of compounds. Here, we move beyond generic protocols to address the unique challenges presented by the electronic and steric properties of polyhalogenated nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The synthesis of this compound typically involves the nitration of a trihalogenated benzene precursor.[1] Due to the directing effects of the halogen substituents, the primary impurities are often positional isomers. Halogens are generally ortho-, para-directing, which can lead to the formation of undesired isomers depending on the starting material.[1] Additionally, incomplete nitration can leave residual starting material, and over-nitration, though less common with deactivated rings, can introduce dinitro species. It is also crucial to consider residual acids from the nitrating mixture (sulfuric and nitric acid) which should be removed during workup but can persist and affect chromatography if not properly neutralized.
Q2: What is the best stationary phase for the purification of this compound?
A2: For most applications involving polyhalogenated nitroaromatics, standard silica gel (40-63 µm particle size) is the stationary phase of choice due to its cost-effectiveness and versatility in normal-phase chromatography.[2][3] The polar nature of silica gel allows for effective separation based on the polarity differences of your target compound and its impurities.[3][4] For particularly challenging separations of closely related isomers, specialty stationary phases such as those with phenyl-hexyl functionalization can provide alternative selectivity through π-π interactions with the aromatic ring.[5]
Q3: How do I choose the initial mobile phase for my column?
A3: The selection of the mobile phase is critical for a successful separation.[6][7] A good starting point is a non-polar solvent system, typically a mixture of a hydrocarbon (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[8] The ideal starting polarity should place your target compound with a Retention Factor (Rf) of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate. This generally provides a good balance between retention on the column and elution time.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. If you suspect your product is unstable, you can deactivate the silica gel. This can be achieved by pre-eluting the column with a solvent system containing a small amount of a tertiary amine, such as triethylamine (typically 1-2%), to neutralize the acidic sites. Alternatively, using a different stationary phase like alumina or a functionalized silica gel may be beneficial.[9]
Q5: I'm not getting good separation between my product and an impurity with a very similar Rf. What are my options?
A5: For compounds with very close Rf values, an isocratic (constant solvent mixture) elution may not be sufficient. In this case, a gradient elution is recommended.[9] Start with a lower polarity mobile phase to allow the compounds to separate at the top of the column, and then gradually increase the polarity of the mobile phase to elute the compounds sequentially. For very difficult separations, consider using a longer column or a stationary phase with a different selectivity, such as a phenyl-bonded phase that can offer π-π interactions.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound and its derivatives.
Issue 1: Poor Separation or Co-elution of Product and Impurities
Underlying Cause: The polarity difference between your target compound and impurities may be insufficient for separation with the chosen mobile phase. The high degree of halogenation and the presence of the nitro group in this compound can result in isomers with very similar polarities.
Solutions:
-
Optimize the Mobile Phase:
-
Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems. Test different ratios of hexane/ethyl acetate, hexane/dichloromethane, or even three-component mixtures. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.
-
Employ a Gradient Elution: A shallow gradient can significantly improve the separation of closely eluting compounds. Start with a mobile phase that gives your product an Rf of ~0.15-0.2 on TLC and gradually increase the percentage of the more polar solvent.
-
-
Select an Alternative Stationary Phase:
-
Phenyl-Bonded Silica: For aromatic compounds, especially isomers, a stationary phase with phenyl groups can offer enhanced separation through π-π stacking interactions in addition to the standard polar interactions.[5]
-
Pentafluorophenyl (PFP) Columns: These columns are another excellent choice for separating halogenated aromatic compounds and isomers due to their unique electronic and steric interactions.
-
-
Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to band broadening and poor separation.
Issue 2: Product Elutes Too Quickly (Low Retention)
Underlying Cause: The mobile phase is too polar, causing the compound to spend insufficient time interacting with the stationary phase.
Solutions:
-
Decrease Mobile Phase Polarity: Reduce the proportion of the more polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexane, try reducing it to 10% or 5%.
-
Dry Loading: If your compound is dissolved in a strong solvent for loading onto the column, it can disrupt the initial separation at the top of the column.[8] To avoid this, pre-adsorb your crude product onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder and then carefully add this to the top of your packed column.
Issue 3: Product Elutes Too Slowly or Not at All (High Retention)
Underlying Cause: The mobile phase is not polar enough to effectively displace the compound from the active sites of the stationary phase.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. If your compound is still not eluting with a high concentration of ethyl acetate, you may need to switch to a more polar solvent like methanol in combination with dichloromethane.
-
Check for Compound Stability: In some cases, very high retention can be a sign of compound decomposition on the column.[9] Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.
Issue 4: Tailing of the Product Peak
Underlying Cause: Tailing, where the back of the elution band is drawn out, can be caused by several factors including interactions with acidic sites on the silica gel, overloading the column, or poor solubility in the mobile phase.
Solutions:
-
Deactivate the Silica Gel: As mentioned in the FAQs, adding a small amount of triethylamine to the mobile phase can neutralize acidic sites and reduce tailing for basic compounds. While this compound is not strongly basic, residual impurities might be.
-
Reduce Sample Load: Overloading the column is a common cause of tailing. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Improve Solubility: Ensure your compound is fully soluble in the mobile phase. If solubility is an issue, you may need to choose a different solvent system where your compound is more soluble.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Insufficient polarity difference, improper mobile phase | Optimize mobile phase with TLC, use a gradient elution, consider a phenyl-bonded stationary phase. |
| Product Elutes Too Quickly | Mobile phase is too polar | Decrease the percentage of the polar solvent, use a dry loading technique. |
| Product Elutes Too Slowly | Mobile phase is not polar enough | Increase the percentage of the polar solvent, consider a stronger polar solvent like methanol. |
| Peak Tailing | Acidic silica, column overload, poor solubility | Add triethylamine to the mobile phase, reduce the sample load, choose a solvent with better solubility. |
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with Gradient Elution
-
TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf of ~0.2. A common starting point for polyhalogenated nitroaromatics is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Column Packing: Prepare a slurry of silica gel (40-63 µm) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent) and carefully apply it to the top of the column. Alternatively, use the dry loading method described above.
-
Elution:
-
Begin eluting with the initial low-polarity mobile phase.
-
Gradually increase the polarity by incrementally adding more of the polar solvent. For example, you can increase the ethyl acetate concentration by 2-5% every few column volumes.
-
-
Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Deactivated Silica Gel Chromatography
-
Column Preparation: Pack a silica gel column as described in Protocol 1.
-
Deactivation: Pass 2-3 column volumes of your chosen mobile phase containing 1% triethylamine through the column.
-
Sample Loading and Elution: Proceed with sample loading and elution as described in Protocol 1, maintaining the 1% triethylamine in your mobile phase throughout the purification.
Visualizing the Workflow
Workflow for Optimizing Separation
Caption: Decision tree for selecting an appropriate chromatography system.
Troubleshooting Poor Resolution
Caption: A systematic approach to troubleshooting poor separation.
References
- 1. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. columbia.edu [columbia.edu]
- 5. agilent.com [agilent.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Chromatography [chem.rochester.edu]
Recrystallization methods for purifying 1-Bromo-3,4,5-trifluoro-2-nitrobenzene derivatives
Welcome to the technical support center for the purification of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique class of highly functionalized aromatic compounds. The presence of multiple fluorine atoms and a nitro group imparts specific chemical properties that can make purification challenging. Recrystallization, a powerful and economical technique for purifying solid compounds, is often the method of choice.[1]
This document provides field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to help you develop robust and efficient recrystallization protocols.
Frequently Asked Questions (FAQs)
Q1: How do the trifluoro- and nitro- substituents on the benzene ring influence the choice of recrystallization solvent?
The electronic properties of your compound are dominated by the electron-withdrawing nature of the three fluorine atoms and the nitro group, making the aromatic ring electron-deficient. This results in a molecule with significant polarity. Consequently:
-
"Like Dissolves Like": The principle of "like dissolves like" is a primary guide.[2] Polar solvents are more likely to dissolve these polar compounds. However, the bulky bromine and multiple fluorine atoms also introduce some nonpolar character.
-
Solvent Polarity Spectrum: You will likely find suitable solvents in the mid-to-high polarity range. Highly nonpolar solvents like hexanes or petroleum ether are unlikely to dissolve the compound, even when hot, making them potential candidates for use as an anti-solvent in a two-solvent system. Highly polar solvents like water might have insufficient solubility even at high temperatures, unless other polar functional groups are present on the derivative.[3]
-
Intermolecular Interactions: The fluorine and nitro groups can participate in dipole-dipole interactions. Solvents capable of such interactions (e.g., acetone, ethyl acetate) are often good starting points for screening.[4]
Q2: What are the ideal characteristics of a recrystallization solvent for this class of compounds?
An ideal solvent for recrystallization should meet several criteria.[2] The goal is to find a solvent where the target compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1][5]
| Characteristic | Rationale for this compound Derivatives |
| Solubility Gradient | The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point. This differential is the driving force for crystallization upon cooling. |
| Inertness | The solvent must not react with the nitro, fluoro, or bromo functionalities. Ethers can sometimes form peroxides, and protic solvents could potentially participate in side reactions under certain conditions. |
| Boiling Point | A boiling point between 60°C and 120°C is generally ideal. If too low, the solubility gradient may be insufficient. If too high, it can be difficult to remove residual solvent from the final crystals. |
| Impurity Profile | The chosen solvent should either leave impurities completely insoluble (to be filtered off hot) or keep them fully dissolved even when the solution is cold (to be removed with the mother liquor). |
| Crystal Formation | The solvent should promote the formation of well-defined crystals rather than leading to "oiling out" or precipitation of an amorphous solid. |
| Safety & Volatility | The solvent should be non-toxic, non-flammable, and volatile enough for easy removal during the drying process.[1] |
Q3: When should I opt for a two-solvent system over a single-solvent system?
A single-solvent system is generally preferred for its simplicity.[6] However, you should consider a two-solvent (or mixed-solvent) system when:
-
No single solvent provides the ideal solubility gradient. You may find that solvents which dissolve your compound when hot also dissolve a significant amount when cold, leading to poor recovery.
-
Your compound is highly soluble in one solvent and nearly insoluble in another. This is the classic scenario for a two-solvent system. The compound is dissolved in a minimal amount of the "good" solvent (e.g., acetone, THF), and the "bad" or "anti-solvent" (e.g., water, hexanes) is added dropwise to the hot solution until turbidity appears, inducing crystallization upon cooling.[2][6]
-
You are dealing with "oiling out." Sometimes, changing to a mixed solvent system can mitigate this issue.[7]
Crucially, the two solvents must be miscible with each other. [6] Common miscible pairs include ethanol/water, acetone/water, ethyl acetate/hexanes, and THF/hexanes.[3]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during your experiments.
Problem: My compound won't dissolve, even in boiling solvent.
-
Cause: The solvent is too nonpolar for your highly polar compound.
-
Solution:
-
Increase Polarity: Switch to a more polar solvent. If you started with toluene, try ethyl acetate or acetone.
-
Check Compound Amount: Ensure you haven't added too much solid for the volume of solvent. The goal is a saturated solution at the boiling point, not a suspension.
-
Consider a Mixture: If a single polar solvent is still ineffective, your compound may require a specific solvent mixture. Try dissolving the compound in a small amount of a very good solvent (like THF or DCM) and then adding a slightly less polar, miscible solvent as the bulk.
-
Problem: No crystals are forming, even after the solution has cooled to room temperature.
-
Cause A: Too much solvent was used. This is the most common reason for crystallization failure.[7] The solution is not supersaturated and therefore has no driving force to crystallize.
-
Solution: Gently heat the solution and boil off some of the solvent (10-20% of the volume) in a fume hood. Allow the concentrated solution to cool again.[8]
-
-
Cause B: The solution is supersaturated but requires a nucleation site.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[7] The microscopic scratches provide a surface for nucleation.
-
Solution 2 (Seeding): If you have a pure crystal of your compound, add a tiny speck ("seed crystal") to the cooled solution to initiate crystallization.[7]
-
Solution 3 (Deep Cooling): Once the solution has reached room temperature, place it in an ice-water bath to further decrease solubility and promote crystallization.[6]
-
Problem: My compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point. This often happens when the solution is too concentrated or when the compound has significant impurities, leading to melting point depression.[7][8]
-
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10%) more of the hot solvent to make the solution slightly more dilute. Allow it to cool more slowly.[8]
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point. This ensures the solution is cooler when it becomes saturated.
-
Slow Down Cooling: Insulate the flask to encourage very slow cooling. An inverted beaker placed over the flask can create an insulating air jacket.[8] This gives molecules more time to arrange into an ordered crystal lattice.
-
Change Solvents: Switch to a different solvent or solvent system entirely. Oiling out is highly dependent on the interaction between the solute and the solvent.[7]
-
Problem: My final crystals are still colored.
-
Cause: The color is from a soluble impurity that co-crystallized with your product.
-
Solution:
-
Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution. The charcoal adsorbs colored, polar impurities.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Add it to the hot, but not boiling, solution.
-
Problem: My final yield is very low.
-
Cause A: Using too much solvent. As discussed, this keeps more of your product in the mother liquor.
-
Cause B: Premature crystallization during hot filtration. The compound crystallizes on the filter paper or in the funnel stem.
-
Solution: Use a heated or insulated funnel. Ensure the receiving flask is heated with a small amount of boiling solvent to keep the apparatus warm and the compound dissolved. Use a fluted filter paper for faster filtration.
-
-
Cause C: Inefficient final filtration. Significant product may be left in the mother liquor.
Experimental Protocols & Workflows
Workflow 1: Systematic Solvent Selection
The selection of an appropriate solvent is an empirical process that is critical for success.
Caption: Workflow for systematic solvent screening.
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (determined from the screening workflow) dropwise from a heated addition funnel or pipette while heating the flask on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities (or if charcoal was used), perform a hot gravity filtration. Place a small amount of the hot solvent in the receiving flask and keep it warm on the hot plate. Use a short-stemmed funnel and fluted filter paper. Pour the hot solution through the filter paper quickly.
-
Crystallization: Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly and undisturbed to room temperature.[6] Crystal formation should begin during this time.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[2]
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent. Swirl the cold slurry of crystals and pour it into the funnel under vacuum.
-
Washing: With the vacuum disconnected, add a very small amount of ice-cold solvent to wash the crystals and remove any residual mother liquor. Reapply the vacuum to pull the wash solvent through.[2]
-
Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry. Transfer the crystals to a watch glass and allow them to dry completely. Purity can be checked by melting point analysis and other analytical techniques like NMR.[4]
Workflow 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,4,5-trifluoro-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The precise arrangement of its substituents—a bromine atom, three fluorine atoms, and a nitro group—creates a unique electronic environment that dictates its reactivity and makes its unambiguous characterization essential. While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. In the absence of a publicly available experimental spectrum, we will present a detailed prediction based on established principles and data from analogous compounds. Furthermore, we will objectively compare the utility of ¹H NMR with other powerful spectroscopic techniques, namely ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, to offer a comprehensive strategy for the definitive characterization of this molecule.
Part 1: The Predicted ¹H NMR Spectrum of this compound
The structure of this compound contains a single proton attached to the aromatic ring. This proton's chemical shift and multiplicity are governed by the cumulative electronic effects of the surrounding substituents.
Predicted Chemical Shift (δ)
The aromatic proton is located at position 6 of the benzene ring. To predict its chemical shift, we must consider the electronic contributions of the adjacent and distant substituents:
-
Nitro Group (-NO₂): This is a very strong electron-withdrawing group, both through induction and resonance. It will significantly deshield the proton, causing a downfield shift.
-
Fluorine Atoms (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in resonance, leading to an electron-donating mesomeric effect (+M). In this polysubstituted system, the inductive effect is expected to dominate, contributing to the deshielding of the proton.
-
Bromine Atom (-Br): Bromine is also an electronegative atom with an electron-withdrawing inductive effect. Similar to fluorine, it has a weaker electron-donating mesomeric effect.
Considering these factors, the single proton in this compound is expected to resonate at a significantly downfield position, likely in the range of δ 7.8 - 8.5 ppm . This prediction is supported by the chemical shifts observed in structurally related compounds. For instance, the protons in 1-bromo-2-nitrobenzene appear between δ 7.4 and 7.8 ppm. The additional electron-withdrawing fluorine atoms in our target molecule would further shift the proton downfield.
Predicted Multiplicity (Splitting Pattern)
The multiplicity of the proton signal is determined by its coupling to neighboring magnetic nuclei, primarily the fluorine atoms. The proton at C6 will couple with the fluorine atoms at C5 and C3 (meta coupling) and potentially a very small coupling to the fluorine at C4 (para coupling).
-
Coupling to F at C5 (³JH-F): This is a three-bond coupling (ortho-coupling is not present). The magnitude of ³JH-F coupling constants in aromatic systems typically ranges from 5 to 10 Hz.
-
Coupling to F at C3 (⁵JH-F): This is a five-bond coupling (para-coupling). Such long-range couplings are generally smaller, often in the range of 1-3 Hz.
-
Coupling to F at C4 (⁴JH-F): This is a four-bond coupling (meta-coupling). These are typically in the range of 2-8 Hz.
Given these potential couplings, the proton signal is expected to appear as a complex multiplet, likely a doublet of doublets of doublets (ddd) or a more complex pattern if the coupling constants are similar in magnitude.
The logical flow for predicting the ¹H NMR spectrum is summarized in the diagram below:
Figure 1. Workflow for the prediction of the ¹H NMR spectrum.
Part 2: A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR provides valuable information, a comprehensive characterization of this compound relies on a combination of spectroscopic methods. Below is a comparative guide to the most relevant techniques.
| Spectroscopic Technique | Information Provided for this compound | Advantages | Limitations |
| ¹H NMR | - Presence and electronic environment of the single aromatic proton. - Connectivity to fluorine atoms through H-F coupling. | - High sensitivity. - Relatively short acquisition times. | - Provides information about only one position on the molecule. - Complex splitting pattern can be difficult to fully resolve and interpret. |
| ¹³C NMR | - Number of unique carbon environments (expect 6 distinct signals). - Chemical shifts indicative of the electronic environment of each carbon. - C-F coupling provides additional structural confirmation. | - Directly probes the carbon skeleton. - Can confirm the number and type of carbon atoms. | - Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times. - Quaternary carbons can have weak signals. |
| ¹⁹F NMR | - Number of unique fluorine environments (expect 3 distinct signals). - Chemical shifts are highly sensitive to the local electronic environment. - F-F and H-F coupling provides detailed connectivity information. | - ¹⁹F has 100% natural abundance and high gyromagnetic ratio, leading to high sensitivity. - Large chemical shift range allows for excellent signal dispersion.[2] | - Requires a spectrometer equipped with a fluorine probe. - Interpretation of complex F-F coupling patterns can be challenging. |
| Mass Spectrometry (MS) | - Provides the exact mass of the molecule, confirming the molecular formula. - Fragmentation pattern can offer structural clues. | - Extremely high sensitivity. - Provides definitive molecular weight information. | - Does not provide detailed information about the connectivity of atoms. - Isomeric compounds can be difficult to distinguish based on mass alone. |
The following diagram illustrates the complementary nature of these techniques for a comprehensive structural elucidation:
Figure 2. Complementary spectroscopic techniques for structural confirmation.
Part 3: Experimental Protocols
For the robust characterization of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will not obscure the aromatic region of the ¹H NMR spectrum. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy
-
Instrument: Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution of the complex multiplet.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of at least 12 ppm, centered around 6 ppm, should be sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the single proton signal.
-
¹³C, ¹⁹F, and Mass Spectrometry
For a complete characterization, it is highly recommended to acquire ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) data.
-
¹³C NMR: A proton-decoupled ¹³C experiment will provide singlets for each carbon, simplifying the spectrum. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: A standard ¹⁹F experiment, with and without proton decoupling, will help to elucidate the F-F and H-F coupling networks.
-
HRMS: This will provide the accurate mass of the molecular ion, confirming the elemental composition.
Conclusion
References
A Comparative Guide to the 13C NMR Analysis of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of highly substituted aromatic compounds is a critical step in ensuring the integrity of their work. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide direct insight into the carbon framework of a molecule. However, the analysis of compounds like 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, bearing multiple strongly interacting substituents, presents a significant challenge. The interplay of electron-withdrawing and donating groups, coupled with the complexities of carbon-fluorine (C-F) spin-spin coupling, can lead to spectra that are far from straightforward to interpret.
This guide provides an in-depth, comparative analysis of the 13C NMR spectrum of this compound. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, we will employ a scientifically rigorous approach based on the detailed examination of structurally analogous compounds. By dissecting the 13C NMR data of key analogues, we can build a robust prediction of the chemical shifts and coupling patterns for our target molecule. This comparative methodology not only allows for a confident prediction but also serves as a valuable instructional tool for interpreting the spectra of other complex, polysubstituted aromatic systems.
The Challenge of Polysubstituted Aromatics in 13C NMR
The 13C NMR spectrum of a substituted benzene is governed by the electronic effects of its substituents. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance (or mesomeric) effects (delocalization of π-electrons). In this compound, we have a confluence of potent electronic influences:
-
Fluorine Atoms: These are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). They also possess lone pairs that can participate in resonance, exhibiting an electron-donating effect (+M). In polyfluorinated systems, the inductive effect typically dominates, leading to a general deshielding of the attached carbons.
-
Nitro Group: The nitro group is one of the strongest electron-withdrawing groups, acting through both a powerful inductive (-I) and resonance (-M) effect. This leads to significant deshielding of the ortho and para positions.
-
Bromine Atom: Bromine is also electronegative and exerts a -I effect. Like fluorine, it has a +M effect, though weaker.
The additivity of substituent chemical shift (SCS) effects, often used to predict chemical shifts in disubstituted benzenes, begins to break down in heavily substituted systems due to complex electronic and steric interactions. Furthermore, the presence of three fluorine atoms introduces extensive C-F coupling, splitting each carbon signal into a complex multiplet. The magnitude of these coupling constants, which span one to multiple bonds (¹J CF, ²J CF, ³J CF, etc.), is highly informative but adds another layer of complexity to the spectrum.
To navigate this complexity, we will systematically analyze the 13C NMR data of three key analogues: 1,2,3-trifluorobenzene, 5-Bromo-1,2,3-trifluorobenzene, and 1,3,5-Trifluoro-2-nitrobenzene.
Comparative Analysis of Analogue Compounds
The Foundation: 1,2,3-Trifluorobenzene
Understanding the 13C NMR spectrum of 1,2,3-trifluorobenzene is the first step in deconstructing our target molecule. This compound establishes the baseline for the chemical shifts and C-F coupling patterns of three vicinal fluorine atoms on a benzene ring.
Due to symmetry, the 1,2,3-trifluorobenzene molecule has four unique carbon signals. The carbons directly bonded to fluorine (C1/C3 and C2) are significantly deshielded and exhibit large one-bond C-F couplings (¹J CF). The other carbons will show smaller, multi-bond couplings.
Table 1: Experimental 13C NMR Data for 1,2,3-Trifluorobenzene
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (J CF in Hz) | | :--- | :--- | :--- | | C1 / C3 | ~152 | ddd | | C2 | ~140 | tdd | | C4 / C6 | ~115 | dd | | C5 | ~125 | t |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The multiplicities arise from couplings to multiple fluorine atoms.
Introducing a Halogen: 5-Bromo-1,2,3-trifluorobenzene
By adding a bromine atom at the 5-position of 1,2,3-trifluorobenzene, we can observe its influence on the chemical shifts of the ring carbons.[1][2][3] Bromine's -I effect will generally deshield the carbons, with the effect diminishing with distance. The C-Br bond itself will cause a downfield shift for the ipso-carbon (C5).
Table 2: Experimental 13C NMR Data for 5-Bromo-1,2,3-trifluorobenzene
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 / C3 | Deshielded relative to 1,2,3-trifluorobenzene |
| C2 | Deshielded relative to 1,2,3-trifluorobenzene |
| C4 / C6 | Deshielded relative to 1,2,3-trifluorobenzene |
| C5 | Significantly deshielded due to direct attachment to Br |
The Impact of a Nitro Group: 1,3,5-Trifluoro-2-nitrobenzene
This analogue is crucial for understanding the powerful electron-withdrawing effect of the nitro group on a fluorinated benzene ring.[2] The nitro group is expected to strongly deshield the carbons ortho (C1/C3) and para (C5) to it. The carbon directly attached to the nitro group (C2) will also be significantly deshielded.
Table 3: Experimental 13C NMR Data for 1,3,5-Trifluoro-2-nitrobenzene
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 / C3 | Strongly deshielded |
| C2 | Strongly deshielded |
| C4 / C6 | Less affected |
| C5 | Strongly deshielded |
Note: As with the bromo-analogue, fully assigned data is sparse, but the expected trends are clear.
Predicted 13C NMR Analysis of this compound
By synthesizing the observations from our analogue analyses, we can now predict the 13C NMR spectrum of this compound. The molecule has six unique carbon signals, and each will be a complex multiplet due to C-F coupling.
Here is a reasoned prediction for the chemical shifts and key coupling patterns:
Table 4: Predicted 13C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) | Predicted Multiplicity | Rationale for Chemical Shift and Coupling |
| C1 (C-Br) | 110 - 120 | ddd | Attached to Br, which has a moderate deshielding effect. Will show coupling to F3 (~²J |
| CF), F4 (~³J | |||
| CF), and F5 (~⁴J | |||
| CF). | |||
| C2 (C-NO₂) | 145 - 155 | ddd | Strongly deshielded by the directly attached, powerfully electron-withdrawing NO₂ group. Will show coupling to F3 (~²J |
| CF), F4 (~³J | |||
| CF), and F5 (~⁴J | |||
| CF). | |||
| C3 (C-F) | 148 - 158 | ddd | Directly attached to F, leading to a large ¹J |
| CF. Also deshielded by the ortho NO₂ group and the adjacent F atoms. Will show coupling to F3 (¹J | |||
| CF), F4 (~²J | |||
| CF), and F5 (~³J | |||
| CF). | |||
| C4 (C-F) | 138 - 148 | ddd | Directly attached to F, resulting in a large ¹J |
| CF. Influenced by adjacent F atoms and the meta NO₂ group. Will show coupling to F3 (~²J | |||
| CF), F4 (¹J | |||
| CF), and F5 (~²J | |||
| CF). | |||
| C5 (C-F) | 150 - 160 | ddd | Directly attached to F (large ¹J |
| CF). Deshielded by adjacent F and para to the NO₂ group. Will show coupling to F3 (~³J | |||
| CF), F4 (~²J | |||
| CF), and F5 (¹J | |||
| CF). | |||
| C6 (C-H) | 115 - 125 | ddd | Expected to be the most shielded carbon, being furthest from the electron-withdrawing groups. Will show coupling to F3 (~⁴J |
| CF), F4 (~³J | |||
| CF), and F5 (~²J | |||
| CF). |
Key Predicted Features:
-
¹J CF Coupling: The largest couplings will be for C3, C4, and C5, typically in the range of 240-260 Hz.
-
Multi-bond Couplings: All carbons will exhibit smaller couplings over two to four bonds (²J CF, ³J CF, ⁴J CF), which typically range from <1 to 25 Hz. These will create complex, overlapping multiplets.
-
Chemical Shift Ordering: The carbons directly attached to fluorine and the nitro group will be the most deshielded. The carbon bearing the bromine will be in the mid-range of the aromatic region, and the carbon with the hydrogen will be the most shielded.
Experimental Protocol Considerations
For acquiring a high-quality 13C NMR spectrum of this compound, the following experimental parameters should be considered:
-
Solvent Selection: A deuterated solvent that provides good solubility and does not have overlapping signals in the aromatic region is crucial. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.
-
Acquisition Time: Due to the low natural abundance of ¹³C and the splitting of signals into complex multiplets, a longer acquisition time with a high number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A sufficient relaxation delay (D1) should be used to ensure accurate integration, although for qualitative analysis, a shorter delay can be used to save time.
-
Decoupling: Standard proton broadband decoupling will be employed. For simplified spectra to aid in assignment, fluorine decoupling experiments could also be considered, though this requires appropriate hardware.
-
2D NMR Experiments: To definitively assign the spectrum, 2D NMR experiments such as HSQC (to identify the proton-bearing carbon, C6) and HMBC (to identify long-range C-H and C-F correlations) would be invaluable.
Visualization of the Analytical Workflow
The logical process for analyzing the 13C NMR spectrum of the target compound can be visualized as a workflow that starts with understanding the fundamental building blocks and progressively adds complexity.
Caption: Workflow for the comparative 13C NMR analysis.
Conclusion
The 13C NMR analysis of this compound exemplifies the challenges and strategies involved in the structural elucidation of complex aromatic molecules. While a direct, brute-force interpretation of its spectrum would be daunting, a systematic, comparative approach grounded in the analysis of simpler, structurally related compounds provides a robust pathway to a confident prediction of its spectral features. By understanding the individual and combined electronic and coupling effects of the bromo, fluoro, and nitro substituents, researchers can effectively decode the rich information contained within the 13C NMR spectrum. This guide serves not only as a specific analysis of the title compound but also as a template for tackling the structural characterization of other novel, highly substituted molecules in chemical research and development.
References
A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shifts of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Welcome to this in-depth technical guide on the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene. For researchers and professionals in drug development and materials science, understanding the precise electronic environment of fluorine atoms is paramount. Fluorine's unique properties can dramatically influence a molecule's bioavailability, metabolic stability, and binding affinity.[1][2] ¹⁹F NMR spectroscopy serves as an exceptionally sensitive tool for probing these environments.[3][4]
This guide will provide a comparative analysis of the ¹⁹F NMR chemical shifts for this compound, supported by experimental data from analogous compounds and fundamental principles of NMR spectroscopy. We will delve into the causal relationships between molecular structure and spectral output, present a robust experimental protocol, and offer visualizations to clarify complex interactions.
The Power of ¹⁹F NMR in Fluorinated Compound Analysis
The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in sensitivity that is approximately 83% that of ¹H.[1] A key advantage of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm.[3] This wide dispersion minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, allowing for the clear resolution of individual fluorine signals even in complex molecules.[5]
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (to higher ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (to lower ppm values).[1] This sensitivity makes ¹⁹F NMR a powerful technique for identifying constitutional isomers and understanding substituent effects.
Analyzing the ¹⁹F NMR Spectrum of this compound
The structure of this compound presents a fascinating case for ¹⁹F NMR analysis. The benzene ring is heavily substituted with strongly electronegative groups, leading to a complex interplay of electronic effects that influence the chemical shifts of the three distinct fluorine atoms: F3, F4, and F5.
To predict the ¹⁹F NMR spectrum, we must consider the electronic contributions of the bromo and nitro substituents:
-
Nitro Group (-NO₂): This is a potent electron-withdrawing group through both inductive and resonance effects. It will strongly deshield the fluorine atoms, particularly those in close proximity.
-
Bromo Group (-Br): Bromine is an electronegative atom that withdraws electron density inductively. However, it also possesses lone pairs that can be donated into the aromatic ring via resonance, a shielding effect. Generally, its inductive effect is dominant.
Based on these principles, we can anticipate the relative chemical shifts:
-
F3 and F5: These fluorine atoms are ortho to the strongly electron-withdrawing nitro group and meta to the bromine. They are expected to be the most deshielded and appear furthest downfield.
-
F4: This fluorine is para to the nitro group and ortho to the bromine. It will be less deshielded than F3 and F5, appearing at a more upfield position.
Comparative Data Analysis
| Compound | Fluorine Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 1-Bromo-3,4,5-trifluorobenzene | F3, F5 | -133.1 | Doublet of doublets | J(F3/5-F4) ≈ 20, J(F3/5-H) ≈ 7 |
| F4 | -158.9 | Triplet | J(F4-F3/5) ≈ 20 | |
| This compound (Predicted) | F3, F5 | More deshielded than -133.1 ppm | Doublet | J(F3-F4) and J(F5-F4) |
| F4 | More deshielded than -158.9 ppm | Triplet | J(F4-F3) and J(F4-F5) |
Note: Chemical shifts are typically referenced to CFCl₃ (0 ppm). The predicted values for the target compound are based on the addition of a strong electron-withdrawing nitro group to the 1-Bromo-3,4,5-trifluorobenzene scaffold, which is expected to cause a significant downfield shift for all fluorine signals.
The introduction of the nitro group at the C2 position is expected to deshield all fluorine atoms significantly. The effect will be most pronounced on the ortho-positioned F3, but also substantial on F4 and F5 through resonance and inductive effects.
Visualizing Molecular Interactions
The coupling patterns in the ¹⁹F NMR spectrum arise from through-bond interactions between neighboring fluorine nuclei (homonuclear coupling).
Caption: Spin-spin coupling pathways in the trifluorobenzene core.
Experimental Protocol for ¹⁹F NMR Acquisition
This section provides a detailed methodology for obtaining a high-quality ¹⁹F NMR spectrum of this compound.
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds. c. Add a small amount of an internal standard if precise chemical shift referencing is required. A common standard is hexafluorobenzene (C₆F₆), which has a chemical shift of approximately -163 ppm relative to CFCl₃. d. Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
3. ¹⁹F NMR Spectrum Acquisition: a. Select a standard one-pulse ¹⁹F NMR experiment. b. Key Parameters:
- Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The expected range for aromatic fluorines is typically between -100 and -180 ppm.[7]
- Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral region.
- Acquisition Time (at): Set to at least 2-3 seconds to ensure good digital resolution.
- Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient. For quantitative measurements, this should be increased to 5 times the longest T₁ relaxation time.[4]
- Number of Scans (ns): Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio. c. Consider running a proton-decoupled ¹⁹F experiment (¹⁹F{¹H}) to simplify the spectra by removing couplings to any residual protons.
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape. c. Calibrate the chemical shift axis using the internal standard or a known solvent residual peak. d. Integrate the signals to determine the relative ratios of the different fluorine environments. e. Analyze the peak multiplicities and coupling constants to confirm the structural assignment.
Caption: A streamlined workflow for ¹⁹F NMR analysis.
Conclusion
The ¹⁹F NMR spectrum of this compound provides a wealth of information about its electronic structure. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the data with that of analogous compounds, researchers can confidently assign the observed signals and gain deep insights into the molecule's properties. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an indispensable tool in the arsenal of chemists working with fluorinated molecules, enabling precise structural elucidation and facilitating the development of novel pharmaceuticals and materials.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. azom.com [azom.com]
- 6. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 19F [nmr.chem.ucsb.edu]
A Comparative Guide to the Mass Spectrometry of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
This guide provides an in-depth technical analysis of the mass spectrometric behavior of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene (C₆HBrF₃NO₂), a halogenated nitroaromatic compound of interest in pharmaceutical and materials science research.[1][2] Understanding its ionization and fragmentation is critical for its unambiguous identification and characterization. This document compares various analytical approaches, delves into the compound's fragmentation pathways, and provides a robust experimental protocol for its analysis.
Introduction to this compound and the Role of Mass Spectrometry
This compound is a substituted aromatic compound with a molecular weight of 255.98 g/mol .[3][4] Its structure, featuring a bromine atom, three fluorine atoms, and a nitro group on a benzene ring, presents a unique analytical challenge.[3] The electron-withdrawing nature of the nitro and halogen groups makes the molecule reactive and a valuable intermediate in chemical synthesis.[1][2] Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such compounds, providing detailed information on molecular weight and fragmentation patterns.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount in the mass spectrometric analysis of this compound. The "hardness" of the ionization method directly influences the extent of fragmentation observed in the mass spectrum.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[5][6] While this can provide valuable structural information, it may result in a weak or absent molecular ion peak, complicating molecular weight determination. For halogenated and nitroaromatic compounds, EI is known to induce characteristic fragmentation patterns that can aid in structural confirmation.[7]
-
Chemical Ionization (CI): CI is a "softer" ionization technique that uses a reagent gas to ionize the analyte through proton transfer or adduct formation. This results in less fragmentation and a more prominent molecular ion or protonated molecule peak, making it ideal for confirming the molecular weight of the compound.
-
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are soft ionization techniques typically coupled with liquid chromatography. For a neutral molecule like this compound, APCI would be more suitable than ESI, as it is more efficient at ionizing less polar compounds. Both techniques would be expected to produce a strong signal for the molecular ion with minimal fragmentation.
Recommendation: For initial structural elucidation and confirmation, a combination of both hard (EI) and soft (e.g., CI or APCI) ionization techniques is recommended. EI provides a detailed fragmentation fingerprint, while a softer method confirms the molecular weight.
Elucidating Fragmentation Pathways under Electron Ionization
Under electron ionization, this compound is expected to undergo a series of fragmentation reactions. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive M+2 peaks for all bromine-containing fragments.[8]
Key Expected Fragmentation Pathways:
-
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or a portion of it (e.g., NO).[9]
-
[M - NO₂]⁺: Loss of a nitro radical (46 Da) would result in a fragment ion at m/z 209/211.
-
[M - O]⁺ and subsequent loss of NO: Loss of an oxygen atom followed by a nitric oxide radical.
-
-
Loss of the Bromo Group: Cleavage of the C-Br bond would lead to the loss of a bromine radical (79/81 Da), resulting in a fragment ion at m/z 176.
-
Loss of Halogens: Successive or concerted loss of fluorine atoms (19 Da each) can also be anticipated.
-
Ring Cleavage: At higher energies, fragmentation of the aromatic ring can occur, leading to smaller fragment ions.
Table 1: Predicted Fragment Ions of this compound under EI-MS
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Notes |
| 255 | 257 | [C₆HBrF₃NO₂]⁺ | Molecular Ion (M⁺) |
| 209 | 211 | [C₆HBrF₃]⁺ | Loss of NO₂ |
| 176 | - | [C₆HF₃NO₂]⁺ | Loss of Br |
| 130 | 132 | [C₅HBrF]⁺ | Loss of NO₂, F, and CO |
Diagram 1: Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Standardized Experimental Protocol for GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Diagram 2: GC-MS Experimental Workflow
Caption: General experimental workflow for GC-MS analysis.
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless, 250 °C
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Acquisition: Acquire data in full scan mode over the specified mass range.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with reference libraries (e.g., NIST) for confirmation.
-
Comparative Analysis with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves complementary analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide definitive information about the connectivity of atoms in the molecule, confirming the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the C-Br and C-F bonds.
-
Elemental Analysis: This technique can determine the elemental composition (C, H, N, Br, F) of the compound, providing an empirical formula that can be compared with the molecular formula determined by mass spectrometry.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Molecular weight and structural information from fragmentation. | High sensitivity, provides molecular formula (with high resolution MS). | Isomers may not be distinguishable by mass alone. |
| NMR Spectroscopy | Detailed structural connectivity. | Unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts. |
| IR Spectroscopy | Presence of functional groups. | Fast and non-destructive. | Provides limited structural information. |
| Elemental Analysis | Elemental composition and empirical formula. | Provides fundamental composition data. | Does not provide structural information. |
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that requires careful consideration of ionization techniques and a thorough understanding of potential fragmentation pathways. Electron ionization provides a detailed structural fingerprint, while softer ionization methods are crucial for confirming the molecular weight. For unambiguous characterization, it is highly recommended to complement mass spectrometry data with information from other analytical techniques such as NMR and IR spectroscopy. The protocols and comparative data presented in this guide serve as a valuable resource for researchers working with this and similar complex halogenated nitroaromatic compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Infrared Spectroscopy of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FTIR) spectrum of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene. In the absence of a publicly available experimental spectrum for this specific, highly substituted aromatic compound, this document leverages foundational spectroscopic principles and comparative data from structurally related molecules to construct a reliable spectral interpretation. This approach is invaluable for researchers in synthetic chemistry and drug development for structural verification and quality control.
The guide will elucidate the influence of multiple, electronically distinct substituents—a deactivating nitro group, and electronegative halogens (bromine and fluorine)—on the vibrational modes of the benzene ring. By dissecting the expected spectral features and comparing them with simpler analogs, we provide a robust framework for identifying this molecule and others in its class.
Foundational Principles: Substituent Effects in IR Spectroscopy
Infrared spectroscopy measures the vibrational transitions within a molecule, where specific bonds absorb infrared radiation at characteristic frequencies. For substituted benzene derivatives, the position, intensity, and multiplicity of absorption bands are profoundly influenced by the attached functional groups[1][2]. The analysis of this compound must consider:
-
Mass Effect: The vibrational frequency of a bond is inversely related to the reduced mass of the atoms involved. Heavier atoms, like bromine, will vibrate at lower frequencies compared to lighter atoms[3]. Therefore, the C-Br stretching frequency is expected in the far-infrared or low-wavenumber region.
-
Electronic Effects (Inductive and Resonance):
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group via both resonance and induction. This significantly perturbs the electron distribution within the aromatic ring and influences the force constants of the C=C and C-H bonds[4][5].
-
Fluorine (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect can increase the force constants of adjacent bonds, leading to shifts in their vibrational frequencies[3].
-
Bromine (-Br): Bromine is also electronegative but less so than fluorine. Its larger size and polarizability also play a role in its interaction with the aromatic system.
-
These combined effects result in a complex but interpretable IR spectrum, where each functional group provides a diagnostic signature.
Predicted IR Spectrum of this compound
The vibrational spectrum of this molecule can be dissected into several key regions, each corresponding to specific functional groups.
-
Aromatic C-H Stretching: Although the ring is heavily substituted, a single C-H bond remains. Aromatic C-H stretching vibrations typically appear at wavenumbers slightly higher than 3000 cm⁻¹[6][7]. A weak to medium absorption is predicted in the 3050-3100 cm⁻¹ region.
-
Nitro Group (NO₂) Vibrations: The nitro group gives rise to two of the most characteristic and intense bands in the spectrum[8][9].
-
Asymmetric N=O Stretch: This is a very strong absorption, typically found between 1550-1475 cm⁻¹ for aromatic nitro compounds[9]. The presence of multiple electron-withdrawing halogens is expected to shift this to the higher end of the range. Predicted region: 1540-1570 cm⁻¹ .
-
Symmetric N=O Stretch: This is a strong absorption, but generally less intense than the asymmetric stretch, appearing between 1360-1290 cm⁻¹[9]. Predicted region: 1340-1370 cm⁻¹ .
-
-
Aromatic Ring C=C Stretching: The benzene ring itself has characteristic stretching vibrations (in-ring) that typically produce a series of bands in the 1400-1625 cm⁻¹ region[2][6][10]. Due to the heavy and asymmetric substitution, multiple bands of variable intensity are expected at approximately 1600 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹ .
-
Carbon-Fluorine (C-F) Stretching: The C-F bonds in aromatic compounds produce very strong and often complex absorptions in the fingerprint region. These bands are typically found between 1100-1400 cm⁻¹ [3][11]. The presence of three C-F bonds will likely result in multiple, intense, and overlapping bands within this range, making this region particularly diagnostic.
-
Fingerprint Region Absorptions:
-
C-NO₂ Stretch: The stretching vibration of the bond connecting the carbon of the aromatic ring to the nitrogen of the nitro group is typically found around 850 cm⁻¹ [4][8].
-
C-H Out-of-Plane (oop) Bending: The bending vibration of the lone aromatic C-H bond is expected in the 800-900 cm⁻¹ region. The exact position is highly dependent on the substitution pattern[2].
-
C-Br Stretch: Due to the high mass of the bromine atom, the C-Br stretching vibration is expected at a low wavenumber, typically in the 500-650 cm⁻¹ range[3]. This absorption may be near the lower limit of detection for standard mid-IR spectrometers.
-
Comparative Spectral Analysis
To substantiate the predicted band assignments, we compare the expected spectrum of this compound with known spectra of simpler, related molecules.
-
Comparison with Nitrobenzene: The parent nitrobenzene molecule shows strong NO₂ asymmetric and symmetric stretches around 1525 cm⁻¹ and 1347 cm⁻¹, respectively[12]. The introduction of three fluorine atoms and one bromine atom is expected to inductively shift these bands, likely to slightly higher wavenumbers, due to the increased electron-withdrawing nature of the ring.
-
Comparison with 1-Bromo-3,4,5-trifluorobenzene: This analog contains the same halogenated core but lacks the nitro group. Its spectrum is dominated by strong C-F stretching bands and the low-frequency C-Br stretch[13]. Comparing our target molecule to this compound allows for the unambiguous assignment of the strong NO₂ stretching bands and any shifts in the C-F bands caused by the addition of the nitro group.
-
Comparison with Halogenated Nitroaromatics: Compounds like 1-Bromo-4-fluoro-2-nitrobenzene serve as useful models[14]. In this molecule, the interplay between a nitro group and halogens can be observed directly. The spectrum of our target molecule is expected to show an intensification and potential splitting of the C-F stretching region due to the presence of three such bonds.
The following table summarizes the key vibrational frequencies for a comparative analysis.
| Vibrational Mode | Predicted Range for this compound (cm⁻¹) | Nitrobenzene (cm⁻¹)[12] | 1,5-Difluoro-2,4-dinitrobenzene (cm⁻¹)[10] | General Range for Aromatic C-X Bonds (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 (weak) | ~3080 | 3300, 3220 | 3000 - 3100[6][7] |
| NO₂ Asymmetric Stretch | 1540 - 1570 (strong) | ~1525 | 1600 | 1475 - 1570[4][8][9] |
| Aromatic C=C Stretch | ~1600, ~1500, ~1450 (medium-strong) | ~1585, ~1475 | - | 1400 - 1625[6][10] |
| NO₂ Symmetric Stretch | 1340 - 1370 (strong) | ~1347 | 1480, 1420, 1400 | 1290 - 1370[4][8][9] |
| C-F Stretch | 1100 - 1400 (multiple, very strong) | N/A | - | ~1100 - 1400[3][11] |
| C-Br Stretch | 500 - 650 (medium-strong) | N/A | N/A | ~500 - 650[3] |
Experimental Protocol: ATR-FTIR Spectroscopy
Acquiring a high-quality IR spectrum of a solid sample like this compound is straightforward using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Objective: To obtain the mid-infrared spectrum (4000-400 cm⁻¹) of the solid sample.
Apparatus:
-
FTIR Spectrometer (e.g., Bruker Tensor 27, Thermo Fisher Nicolet iS5)
-
ATR accessory with a diamond or germanium crystal
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.
-
Run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal, which will be automatically subtracted from the sample spectrum[15]. A typical background scan involves 32-64 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal using a clean spatula[15].
-
Lower the ATR pressure arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Acquire the sample spectrum using the same scan parameters as the background (32-64 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the IR beam.
-
Clean the ATR crystal and pressure tip thoroughly with solvent and a wipe to prepare for the next sample. Run a clean scan to ensure no residue remains.
-
Logical Workflow for Spectral Interpretation
The interpretation of a complex IR spectrum should follow a systematic approach. The diagram below illustrates the logical workflow for analyzing the spectrum of a polysubstituted aromatic nitro compound.
Caption: Logical workflow for the IR spectral analysis of this compound.
Conclusion
The IR spectrum of this compound is predicted to be rich in information, with highly characteristic bands that confirm its structure. The most prominent features are expected to be the strong asymmetric and symmetric stretches of the nitro group above 1540 cm⁻¹ and 1340 cm⁻¹, respectively, and a series of very intense and complex absorptions from the three C-F bonds between 1100-1400 cm⁻¹. Additional bands for the aromatic ring, the lone C-H bond, and the low-wavenumber C-Br stretch complete the spectral fingerprint. By employing a comparative approach with simpler molecules and following a logical interpretation workflow, researchers can confidently identify this compound and elucidate the structural effects of its complex substitution pattern.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A dft analysis of the vibrational spectra of nitrobenzene | PDF [slideshare.net]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. esisresearch.org [esisresearch.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. ijsr.net [ijsr.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzene, nitro- [webbook.nist.gov]
- 13. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) IR Spectrum [m.chemicalbook.com]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Senior Application Scientist's Guide to HPLC Purity Analysis of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise determination of purity for starting materials and intermediates is non-negotiable. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, a key building block in contemporary pharmaceutical synthesis. We will explore the rationale behind method development, compare alternative approaches, and provide actionable, step-by-step protocols grounded in scientific first principles.
The Criticality of Purity for this compound
This compound (C₆HBrF₃NO₂) is a halogenated nitroaromatic compound.[1][2] Its utility in synthetic chemistry stems from the diverse reactivity of its functional groups, allowing for sequential and site-selective modifications. However, the very reactions that synthesize this molecule can also generate structurally similar impurities, such as isomers or compounds with incomplete halogenation or nitration. These impurities can have a profound impact on downstream reactions, leading to unwanted side products, reduced yields, and potential safety concerns in the final active pharmaceutical ingredient (API).[3] Therefore, a robust and validated analytical method for purity determination is paramount.
Comparative Analysis of HPLC Stationary Phases
The cornerstone of a successful HPLC separation is the selection of an appropriate stationary phase. For a polar aromatic compound like this compound, several reversed-phase columns could be considered. Our comparative analysis focuses on the most common and most promising candidates.
The Ubiquitous C18: A Starting Point, But Not Always the Destination
The C18 (octadecyl) column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[4] While a C18 column can retain and elute this compound, its selectivity for closely related aromatic impurities may be limited. The separation mechanism is largely driven by non-polar interactions, which may not be sufficient to resolve isomers with identical hydrophobicity.
The Phenyl-Hexyl Column: Leveraging π-π Interactions for Enhanced Selectivity
A Phenyl-Hexyl stationary phase offers a unique separation mechanism that is highly advantageous for aromatic compounds.[5] The phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic ring of the analyte and its impurities. This provides an additional layer of selectivity beyond simple hydrophobicity, often enabling the separation of positional isomers that would co-elute on a C18 column.[5][6]
The Cyano Column: An Alternative with Different Polarity
A Cyano (CN) bonded phase presents a moderately polar stationary phase that can be used in both reversed-phase and normal-phase modes.[7][8] In reversed-phase, it offers different selectivity compared to C18 and Phenyl phases. For highly polar molecules, a CN column can sometimes provide better peak shape and resolution.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC): For Highly Polar Analytes
HILIC is a technique specifically designed for the retention and separation of very polar compounds that are poorly retained in reversed-phase chromatography.[4] While this compound itself may be sufficiently retained on traditional reversed-phase columns, HILIC could be a valuable tool if highly polar, water-soluble impurities are anticipated.
Comparative Data Summary
The following table summarizes the expected performance of different HPLC columns for the analysis of this compound, based on established chromatographic principles.
| Stationary Phase | Primary Interaction Mechanism | Expected Performance for this compound | Potential Advantages | Potential Disadvantages |
| C18 (Octadecyl) | Hydrophobic | Good retention | Robust and widely available | May have limited selectivity for positional isomers. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Excellent retention and selectivity | Enhanced resolution of aromatic and unsaturated compounds.[5] | May require specific mobile phases (e.g., methanol) to maximize π-π interactions.[5] |
| Cyano (CN) | Dipole-dipole, weak hydrophobic | Moderate retention | Offers alternative selectivity to C18 and Phenyl phases.[8] | Can be less stable at extreme pH values. |
| HILIC | Partitioning into an adsorbed water layer | Strong retention of very polar analytes | Ideal for highly polar impurities.[4] | May not be optimal for the primary, less polar analyte. Requires careful mobile phase management. |
Recommended HPLC Protocol for Purity Analysis
Based on the comparative analysis, a Phenyl-Hexyl column is the recommended stationary phase for achieving the best selectivity and resolution for this compound and its potential impurities.
Experimental Workflow
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Step-by-Step Methodology
-
Instrumentation:
-
An Alliance HPLC system or equivalent, equipped with a UV detector.
-
-
Column:
-
XTerra Phenyl, 3.5 µm, 2.1 x 150 mm, maintained at 40 °C.
-
-
Mobile Phase:
-
Isocratic elution with a mixture of 60% Acetonitrile and 40% Water.
-
The mobile phase should be filtered and degassed prior to use.
-
-
Flow Rate:
-
0.25 mL/min.
-
-
Detection:
-
UV detection at 254 nm. Nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[9]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Injection Volume:
-
10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Comparison with an Alternative Method: Gas Chromatography (GC)
While HPLC is the preferred method for many pharmaceutical analyses due to its versatility and suitability for non-volatile and thermally labile compounds, Gas Chromatography (GC) can be a viable alternative for volatile and thermally stable compounds like halogenated nitroaromatics.[9]
Logical Comparison: HPLC vs. GC
Caption: Comparison of HPLC and GC for the analysis of this compound.
When to Consider GC
GC coupled with a sensitive detector, such as an Electron Capture Detector (ECD) which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification, could be advantageous in specific scenarios:
-
Trace-level impurity analysis: The high sensitivity of detectors like ECD can be beneficial for detecting minute impurities.
-
Orthogonal method development: Using a fundamentally different separation technique like GC provides a powerful orthogonal method to confirm the purity results obtained by HPLC.
Conclusion
The purity of this compound is a critical parameter that can significantly influence the outcome of synthetic processes in drug development. This guide has provided a comprehensive comparison of HPLC methodologies, highlighting the superiority of a Phenyl-Hexyl stationary phase for this specific application due to its ability to leverage π-π interactions for enhanced selectivity. The detailed HPLC protocol serves as a robust starting point for routine purity testing. Furthermore, the consideration of an alternative technique like GC underscores the importance of a multi-faceted approach to analytical method development, ensuring the highest level of confidence in the quality of this vital chemical intermediate.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6HBrF3NO2 | CID 56973643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. agilent.com [agilent.com]
- 6. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. chromtech.net.au [chromtech.net.au]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution: A Comparative Analysis of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene and 1-Chloro-3,4,5-trifluoro-2-nitrobenzene
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic pathway. In the realm of complex molecule synthesis, halogenated nitroaromatics are indispensable building blocks, particularly for their reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides an in-depth, objective comparison of two highly activated substrates: 1-Bromo-3,4,5-trifluoro-2-nitrobenzene and 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, grounded in mechanistic principles and supported by experimental insights.
The SNAr Reaction: A Mechanistic Overview
Nucleophilic Aromatic Substitution (SNAr) is a powerful substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, SNAr does not proceed via a backside attack or the formation of an unstable aryl cation.[1][2] Instead, it follows a distinct two-step addition-elimination mechanism.
The reaction is contingent on the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group.[1][3] These EWGs render the aromatic ring electron-deficient (electrophilic) and are crucial for stabilizing the key reaction intermediate.
The mechanism unfolds as follows:
-
Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group. This initial attack is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4][5]
-
Elimination (Fast Step): The leaving group departs, and the aromaticity of the ring is restored. This second step is rapid as it leads to a more stable, aromatic product.[4]
Caption: The addition-elimination mechanism of SNAr reactions.
The Decisive Factor: Leaving Group Ability in SNAr
A common point of confusion arises when comparing leaving group ability in SNAr versus SN2 reactions. In SN2 chemistry, the C-X bond strength is paramount, leading to a reactivity trend of I > Br > Cl > F. However, in SNAr, this trend is inverted. The established order of leaving group ability is:
This "element effect" is a direct consequence of the SNAr mechanism.[6] Since the rate-determining step is the nucleophilic attack and not the C-X bond cleavage, the primary factor is the electrophilicity of the carbon atom being attacked.[7] The high electronegativity of the halogen atom polarizes the carbon-halogen bond, creating a larger partial positive charge (δ+) on the carbon and making it more attractive to the incoming nucleophile. This effect stabilizes the transition state of the first step.[8] Therefore, the more electronegative the halogen, the faster the initial attack and the overall reaction rate.[1]
Head-to-Head Comparison: Bromo vs. Chloro Substrate
Both this compound and 1-Chloro-3,4,5-trifluoro-2-nitrobenzene are exceptionally activated substrates. The presence of a nitro group ortho to the halogen, combined with three additional powerfully inductive fluoro groups, makes the aromatic ring highly electron-deficient and primed for nucleophilic attack. The key difference lies in the identity of the leaving group.
| Feature | This compound | 1-Chloro-3,4,5-trifluoro-2-nitrobenzene | Scientific Rationale |
| Molecular Formula | C₆HBrF₃NO₂ | C₆HClF₃NO₂ | - |
| Molecular Weight | 255.98 g/mol [9] | 237.53 g/mol | - |
| Leaving Group | Bromine (Br) | Chlorine (Cl) | - |
| Electronegativity (Pauling) | 2.96 (Br) | 3.16 (Cl) | Chlorine is more electronegative than bromine. |
| Predicted Reactivity | High | Higher | The greater electronegativity of chlorine creates a more electrophilic carbon center, accelerating the rate-determining nucleophilic attack.[10] |
| Typical Conditions | May require slightly higher temperatures or longer reaction times compared to the chloro analog. | Generally proceeds under milder conditions or with faster kinetics. | The lower activation energy for the chloro substrate allows for more favorable reaction parameters. |
Executive Summary of Reactivity:
While both compounds are excellent SNAr substrates, 1-Chloro-3,4,5-trifluoro-2-nitrobenzene is predicted to be the more reactive of the two. This is a direct consequence of chlorine's higher electronegativity compared to bromine. This enhances the electrophilicity of the ipso-carbon, lowering the activation energy of the rate-determining nucleophilic addition step. While the reactivity difference may be modest in some cases (as the Cl ≈ Br relationship suggests), for challenging transformations or when optimizing for speed and efficiency, the chloro derivative holds a kinetic advantage.[6][10]
Caption: Decision logic for comparing substrate reactivity in SNAr.
Field-Proven Experimental Protocol
This protocol provides a representative methodology for performing an SNAr reaction with an amine nucleophile. The chloro-substrate is chosen due to its slightly higher anticipated reactivity.
Objective: Synthesis of N-substituted-3,4,5-trifluoro-2-nitroaniline.
Materials:
-
1-Chloro-3,4,5-trifluoro-2-nitrobenzene (1.0 eq)
-
Primary or Secondary Amine (e.g., Piperidine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Anhydrous)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Water (Deionized)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Rationale: The reaction should be run under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
-
Solvent Addition: Add anhydrous DMF to dissolve the starting materials. A typical concentration is 0.1-0.5 M.
-
Rationale: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions. They effectively solvate the cation of the base but do not strongly solvate the nucleophile, preserving its reactivity.
-
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise to the stirring solution at room temperature.
-
Rationale: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. The base (K₂CO₃ or DIPEA) neutralizes the HCl that is formed during the reaction, driving the equilibrium towards the products.
-
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: While these substrates are highly activated, heating is often required to achieve a reasonable reaction rate. The optimal temperature will depend on the nucleophilicity of the amine.
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water. c. Extract the aqueous layer three times with ethyl acetate.
-
Rationale: This aqueous workup removes the polar solvent (DMF) and inorganic salts. Ethyl acetate is a common solvent for extracting organic products. d. Combine the organic layers and wash with brine.
-
Rationale: The brine wash helps to remove any remaining water from the organic layer. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-3,4,5-trifluoro-2-nitroaniline.
Applications in Drug Development
The strategic use of SNAr reactions is a cornerstone of modern medicinal chemistry. For instance, the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, relies heavily on nucleophilic substitution on activated heterocyclic rings like pyrimidines and indazoles.[11][12][13] While this compound and its chloro-analog may not be direct precursors, they represent the class of highly activated building blocks that enable the rapid and efficient construction of the complex scaffolds required for potent and selective drug candidates.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. rroij.com [rroij.com]
- 13. Synthesis and characterization of four process impurities in pazopanib [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki Coupling of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its power lies in its versatility and functional group tolerance, enabling the construction of complex molecular architectures like biaryls, which are prevalent in pharmaceuticals.[2][3] However, the success of this reaction is critically dependent on the judicious selection of the palladium catalyst, especially when dealing with electronically challenging substrates.
This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene. This substrate is particularly noteworthy due to its highly electron-deficient aromatic ring, a consequence of the strong electron-withdrawing effects of three fluorine atoms and a nitro group. This electronic nature significantly influences the kinetics and success of the catalytic cycle, making catalyst choice a paramount consideration for achieving high yields and efficiency.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling revolves around a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is fundamental to comprehending why different catalysts exhibit varying efficacy. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the aryl halide, forming a Pd(II) complex.[1][6] The electron-deficient nature of this compound is expected to facilitate this rate-determining step.[7]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) center. This step requires activation by a base to form a boronate species, which enhances the nucleophilicity of the organic group for transfer.[6][8]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Comparative Performance of Palladium Catalysts
The choice of palladium source and, critically, the associated ligands, dictates the efficiency of the catalytic cycle. For an electron-deficient substrate like this compound, the challenge often shifts from oxidative addition to ensuring efficient transmetalation and reductive elimination. The following table summarizes the performance of various catalytic systems for this or structurally similar transformations.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [10] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | [10] |
| PEPPSI-IPr | IPr (NHC) | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [9] |
| Pd/C | None | K₂CO₃ | EtOH/H₂O | 80 | 6 | Good | [11] |
Note: Data is compiled for the Suzuki coupling of nitro-substituted aryl bromides. "Good" and "High" yields suggest successful reactions as reported in the literature.[9][10]
Analysis of Catalyst & Ligand Performance
1. Traditional Phosphine-Based Catalysts: Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive Pd(0) source that has been widely used.[9] While effective, it can be sluggish for challenging substrates. The triphenylphosphine ligands may not possess the optimal steric bulk or electron-donating properties to facilitate the reductive elimination of the electron-poor product, potentially leading to longer reaction times or the need for higher temperatures.[12]
2. Ligand-Assisted Systems: Pd(OAc)₂ and Bulky Phosphines Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[13][14] Its true power is unlocked when paired with bulky, electron-rich phosphine ligands like SPhos or XPhos.[9][10]
-
Expertise & Experience: For electron-deficient aryl halides, the reductive elimination step can be slow. Bulky, electron-rich ligands accelerate this step, preventing catalyst decomposition and increasing turnover. These ligands stabilize the Pd(0) state and promote the formation of the desired C-C bond.[9] This combination is often the go-to system for difficult couplings.
3. Ferrocenyl-Based Catalysts: PdCl₂(dppf) This precatalyst features the dppf ligand, which offers a unique "bite angle" and electronic properties. It is known for its high efficiency and broad substrate scope, often providing high yields in shorter reaction times for various halo-heterocycles and electron-deficient systems.[10]
4. N-Heterocyclic Carbene (NHC)-Based Catalysts: PEPPSI-IPr Palladium-NHC complexes represent a more modern class of catalysts.[9] The NHC ligand forms a very strong sigma bond to the palladium center, creating highly stable and active catalysts.[15] This robustness often translates to higher turnover numbers, making them exceptionally well-suited for large-scale industrial synthesis where catalyst loading is a cost concern.[9] The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is particularly effective for coupling challenging substrates.
Recommended Experimental Protocol
This protocol provides a self-validating, general procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent(s) via syringe.[16]
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[17]
-
Workup: After cooling the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[7][16]
Conclusion and Future Perspectives
For the Suzuki coupling of the electron-deficient this compound, modern catalyst systems often outperform traditional ones. While Pd(PPh₃)₄ can be effective, systems utilizing bulky, electron-rich phosphine ligands (e.g., Pd(OAc)₂/SPhos) or highly stable N-heterocyclic carbene ligands (e.g., PEPPSI-IPr) are recommended for achieving high yields, shorter reaction times, and greater reliability.[9][10] The choice of PdCl₂(dppf) also represents a robust and highly effective option.[10]
The ongoing development of heterogeneous and recyclable palladium catalysts, such as those supported on nanoparticles or carbon, promises more sustainable and cost-effective approaches for future large-scale syntheses.[11][18] The optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the desired purity of the final product.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Products of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the reactivity and reaction products of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, a versatile building block in synthetic organic chemistry. We delve into its performance in key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering a comparative perspective against alternative reagents. The content herein is grounded in experimental data and established mechanistic principles to empower researchers in making informed decisions for the synthesis of complex molecules, particularly in the context of pharmaceutical and agrochemical development.
Introduction: Unveiling the Synthetic Potential of a Highly Functionalized Arene
This compound is an aromatic compound characterized by a unique substitution pattern that imparts a high degree of reactivity and synthetic utility.[1][2] The presence of a nitro group, a strong electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic attack. This effect, coupled with the presence of three fluorine atoms which further enhance the electrophilicity of the ring, makes this compound an excellent substrate for a variety of chemical transformations.[3] The bromine atom serves as a versatile leaving group in nucleophilic aromatic substitution reactions and as a handle for various metal-catalyzed cross-coupling reactions.[2][4]
This guide will explore the key reaction pathways of this compound, providing detailed experimental protocols, comparative data, and mechanistic insights to facilitate its effective utilization in the synthesis of highly functionalized molecules.
Nucleophilic Aromatic Substitution (SNAr): A Facile Pathway to Diverse Derivatives
The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The strong electron-withdrawing nitro group, positioned ortho to the bromine, effectively stabilizes this intermediate, thereby facilitating the reaction.[6][7]
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines provides a straightforward route to N-aryl amines, which are prevalent motifs in pharmaceuticals.
Experimental Protocol: Synthesis of N-Aryl Amines
-
To a solution of this compound (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.2-1.5 equiv.) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv.).
-
Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
Table 1: Comparison of Reaction Conditions and Yields for Amination Reactions
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 6 | 85 |
| Piperidine | Et₃N | DMSO | 80 | 4 | 92 |
| Morpholine | K₂CO₃ | DMF | 100 | 5 | 88 |
Data is representative and may vary based on specific substrate and reaction scale.
Reaction with Thiol and Alkoxide Nucleophiles
Similarly, reactions with thiols and alkoxides proceed efficiently to yield the corresponding thioethers and aryl ethers, respectively. These functional groups are also of significant interest in medicinal chemistry.[8][9]
Experimental Protocol: Synthesis of Thioethers and Aryl Ethers
The protocol is analogous to the amination reaction, with the substitution of the amine for the corresponding thiol or alcohol in the presence of a suitable base (e.g., sodium hydride for alcohols, potassium carbonate for thiols).
Comparative Analysis with Alternative Substrates
The reactivity of this compound in SNAr reactions can be compared to other halogenated nitroaromatics. For instance, in comparison to 1-bromo-4-nitrobenzene, the additional fluorine atoms in our title compound significantly enhance the rate of nucleophilic attack due to their inductive electron-withdrawing effects.[7] This often allows for milder reaction conditions and shorter reaction times.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
The bromine atom on the this compound ring serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[4]
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are key structural motifs in many biologically active molecules.[10][11] This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[12][13]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 equiv.), an arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 87 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 82 |
Yields are based on isolated products.
Causality Behind Experimental Choices: The choice of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling.[4] For instance, the use of a bulky, electron-rich phosphine ligand can enhance the rate of oxidative addition, a key step in the catalytic cycle. The base is required to activate the boronic acid for transmetalation.
C-F Bond Activation in Cross-Coupling Reactions
While the C-Br bond is the primary site for cross-coupling, under certain conditions, palladium catalysts can also activate the C-F bonds of polyfluoronitrobenzene derivatives.[14] This reactivity can offer alternative synthetic routes to polyfluorinated biaryl systems, although it often requires more specialized catalysts and conditions.[15][16] The regioselectivity of C-F activation is influenced by the electronic and steric environment of the fluorine atoms.
Reduction of the Nitro Group: Access to Anilines
The nitro group in the products derived from this compound can be readily reduced to an amino group, providing a versatile handle for further functionalization.[2][4]
Experimental Protocol: Nitro Group Reduction
-
Dissolve the nitro-containing compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or use catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the reduction is complete.
-
Work up the reaction accordingly. For the SnCl₂ method, basify the solution with aqueous sodium hydroxide and extract the product. For catalytic hydrogenation, filter the catalyst and concentrate the filtrate.
-
Purify the resulting aniline derivative as needed.
Characterization of Reaction Products
The structural elucidation of the synthesized compounds is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for determining the structure and substitution pattern of the products.[17][18]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the amino group (stretching vibrations around 3300-3500 cm⁻¹).
Visualization of Key Reaction Pathways
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: SNAr mechanism for this compound.
Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a highly valuable and versatile reagent in organic synthesis. Its pronounced electrophilicity, stemming from the synergistic effects of the nitro and trifluoro substituents, enables facile nucleophilic aromatic substitution with a broad range of nucleophiles. Furthermore, the presence of the bromo substituent provides a reliable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl systems. The subsequent reduction of the nitro group to an amine opens up avenues for further diversification. This guide has provided a detailed overview of the key transformations of this compound, supported by experimental protocols and comparative insights, to aid researchers in harnessing its full synthetic potential for the development of novel molecules in the pharmaceutical and agrochemical industries.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 16. Cross coupling reactions of polyfluoroarenes via C–F activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
In the intricate world of pharmaceutical and agrochemical synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene stands as a valuable, yet specialized, reagent. Its unique substitution pattern, featuring a trifluorinated ring activated by a nitro group and bearing a bromine handle for cross-coupling, makes it a potent intermediate. However, supply chain considerations, cost, or the need for divergent reactivity can necessitate the exploration of alternatives. This guide provides a comprehensive comparison of viable alternative reagents, supported by established principles of chemical reactivity and illustrative experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
The Central Role of this compound
This compound is a polyfunctional aromatic compound prized for its utility in two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group and the three fluorine atoms render the aromatic ring highly electron-deficient. This electronic feature is critical as it facilitates the attack of nucleophiles, leading to the displacement of one of the fluorine atoms.[1] The position of the nitro group ortho to the C-F bonds provides significant resonance stabilization to the Meisenheimer intermediate, the rate-determining step in most SNAr reactions.[2]
-
Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.
The subsequent reduction of the nitro group to an aniline opens up a vast array of further functionalization possibilities, including diazotization and amide bond formation.[4]
Alternatives for Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, the primary consideration is the activation of the aromatic ring and the nature of the leaving group. The general reactivity trend for leaving groups in SNAr is F > Cl > Br > I, which is contrary to the trend observed in aliphatic nucleophilic substitutions.[5] This is because the rate-determining step is the formation of the stabilized carbanion (Meisenheimer complex), and the high electronegativity of fluorine provides the strongest inductive stabilization to this intermediate.[5]
Here, we compare this compound with two logical alternatives for SNAr reactions.
Alternative 1: 1-Chloro-3,4,5-trifluoro-2-nitrobenzene
This chloro-analog is a close structural relative and a viable alternative.
Comparative Analysis:
| Feature | This compound | 1-Chloro-3,4,5-trifluoro-2-nitrobenzene | Rationale & Insights |
| Reactivity in SNAr | Good | Expected to be slightly more reactive | In SNAr, the C-F bond is typically more activated than C-Cl or C-Br for nucleophilic attack. However, in this specific substrate, the primary SNAr reaction involves displacement of a fluorine atom, not the bromine or chlorine. The slightly higher electronegativity of chlorine compared to bromine may provide marginally better inductive activation of the ring, but this effect is likely minimal compared to the dominant activation by the nitro and fluoro groups. |
| Cost & Availability | Generally available, can be a specialty chemical | Often more readily available and potentially lower cost | Chloroaromatics are frequently more economical to produce than their bromo counterparts. |
| Downstream Chemistry | Bromine is ideal for cross-coupling. | Chlorine can be used in cross-coupling, but often requires more forcing conditions or specialized catalyst systems.[6] | The C-Cl bond is stronger than the C-Br bond, making oxidative addition in cross-coupling reactions more challenging. |
Alternative 2: 2,3,4,5-Tetrafluoronitrobenzene
This reagent offers a completely halogenated ring system, providing a different reactivity profile.
Comparative Analysis:
| Feature | This compound | 2,3,4,5-Tetrafluoronitrobenzene | Rationale & Insights |
| Reactivity in SNAr | Highly reactive | Highly reactive | The presence of four fluorine atoms and a nitro group makes this a very electron-deficient and reactive SNAr substrate.[7][8] |
| Regioselectivity | Nucleophilic attack typically occurs at the fluorine atoms ortho or para to the nitro group. | Nucleophilic attack will preferentially occur at the fluorine atom para to the nitro group, followed by the ortho positions. | The nitro group provides the strongest activation at the ortho and para positions. |
| Downstream Chemistry | Bromine handle for cross-coupling. | No direct handle for standard cross-coupling. C-F activation for cross-coupling is possible but requires specialized and often harsh conditions. | The absence of a bromine or iodine atom limits its utility in standard Suzuki, Heck, or Sonogashira reactions. |
Alternatives for Cross-Coupling Reactions
For cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of the halogen is of paramount importance. The general reactivity trend is I > Br > Cl > F, which is governed by the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle.[3]
Alternative: 1-Iodo-3,4,5-trifluoro-2-nitrobenzene
The iodo-analog is the logical choice for enhanced cross-coupling reactivity.
Comparative Analysis:
| Feature | This compound | 1-Iodo-3,4,5-trifluoro-2-nitrobenzene | Rationale & Insights |
| Reactivity in Suzuki Coupling | Good | Expected to be more reactive | The lower C-I bond strength facilitates the rate-determining oxidative addition step, often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) and potentially higher yields.[3] |
| Cost & Availability | Generally available. | Typically more expensive and less readily available than the bromo-analog. | Iodoaromatics are often synthesized from the corresponding anilines via diazotization followed by treatment with potassium iodide, which can add to the cost. |
| Stability | Generally stable. | Can be less stable, particularly to light. | Iodoaromatics can sometimes be light-sensitive and may require more careful storage. |
Experimental Protocols
The following are representative protocols and are intended as a starting point for optimization.
Protocol 1: Representative SNAr Reaction with an Amine
This protocol describes the reaction of a halogenated nitroaromatic with a secondary amine.
dot
Caption: Workflow for a typical SNAr reaction with an amine nucleophile.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-nitroaromatic substrate (1.0 eq).
-
Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the desired amine (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a typical Suzuki-Miyaura coupling of a halo-nitroaromatic with a boronic acid.
dot
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a pressure-rated flask equipped with a stir bar, add the halo-nitroaromatic (1.0 eq), the desired boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).[7]
-
Under an argon atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).[7]
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Sparge the mixture with a stream of argon for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to 85-100 °C overnight with vigorous stirring.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Pass the organic layer through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly versatile and reactive building block. However, a nuanced understanding of its reactivity and the properties of its structural analogs can empower chemists to select the optimal reagent for a given transformation.
-
For Nucleophilic Aromatic Substitution , where the halogen is not the intended leaving group, the chloro-analog, 1-Chloro-3,4,5-trifluoro-2-nitrobenzene , may offer a more cost-effective alternative with similar reactivity. For reactions where a halogen leaving group is desired and high reactivity is paramount, 2,3,4,5-Tetrafluoronitrobenzene is an excellent, albeit less versatile for subsequent cross-coupling, choice.
-
For Cross-Coupling Reactions , the iodo-analog, 1-Iodo-3,4,5-trifluoro-2-nitrobenzene , is predicted to exhibit superior reactivity, potentially allowing for milder reaction conditions and improved yields, albeit at a likely higher cost.
Ultimately, the choice of reagent will depend on a careful consideration of the specific reaction, desired downstream transformations, cost, and availability. This guide provides a framework for making that decision, grounded in the fundamental principles of organic chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. 1-Iodo-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, a versatile intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical development, demands meticulous handling from acquisition to disposal.[1][2] Its utility is derived from a reactive structure featuring nitro and halogen groups, which also classifies it as a hazardous material requiring a dedicated and informed disposal strategy.[1][2]
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind each procedural step, ensuring that laboratory professionals can manage this waste stream with confidence, expertise, and a deep-seated commitment to safety and environmental stewardship.
Essential Chemical Profile & Hazard Analysis
A foundational understanding of the chemical's properties is non-negotiable for safe handling. This compound is a solid compound whose hazards necessitate stringent control measures.[3] The presence of halogen (Bromo, Fluoro) and nitro functional groups contributes to its toxicity and environmental persistence.
Causality of Hazards: The nitroaromatic structure is associated with acute toxicity if ingested.[3] Upon thermal decomposition, such as in a fire, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[4][5] Therefore, every handling and disposal step is designed to prevent unintended release, exposure, and thermal degradation.
| Property | Value | Source |
| Chemical Name | This compound | [3][6] |
| CAS Number | 1416373-06-2 | [7] |
| Molecular Formula | C₆HBrF₃NO₂ | [3][7] |
| Molecular Weight | 255.98 g/mol | [3][7] |
| Physical State | Solid | [3] |
| GHS Classification | Acute Toxicity, Oral (Category 3) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H301: Toxic if swallowed | [3] |
| Storage Class Code | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [3] |
Pre-Disposal Safety Operations: Risk Mitigation & PPE
Before any waste is handled, a thorough risk assessment must be conducted. This involves evaluating the quantity of waste, the potential for exposure, and the adequacy of existing engineering controls, such as chemical fume hoods.
Engineering Controls
All handling of this compound waste must occur within a certified chemical fume hood to minimize inhalation exposure.[8] The area should be equipped with an accessible emergency eyewash station and safety shower.[4][9]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is the final and most personal line of defense. The goal is to create an impermeable barrier between the researcher and the hazardous material.
| Protection Type | Specification | Rationale & Source(s) |
| Hand Protection | High-performance, chemical-resistant nitrile gloves. | Protects against dermal absorption, a likely route of exposure. Must be disposed of after use.[5][10][11] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Standard safety glasses are insufficient; full splash protection is required to prevent serious eye damage.[4][9][11] |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination. Contaminated clothing must be removed and decontaminated immediately.[4][11] |
| Respiratory | NIOSH-approved respirator. | Required when handling large quantities, cleaning up spills, or if engineering controls (fume hood) are not available or functioning properly.[4][9] |
Step-by-Step Waste Management & Disposal Protocol
Proper disposal is a systematic process of segregation, containment, and transfer. The primary objective is to ensure the waste is securely contained and accurately identified until it can be processed by a licensed disposal facility.
Diagram: Waste Handling & Disposal Decision Workflow
The following diagram outlines the critical decision points in the waste management process, from generation to final pickup.
Caption: Decision workflow for routine handling and emergency spills.
Experimental Protocol: Waste Collection & Storage
-
Segregation (The 'Why'): This compound is a halogenated nitroaromatic . It must be collected in a waste stream separate from non-halogenated solvents.[8][12] Mixing halogenated and non-halogenated waste streams complicates the final disposal process (typically incineration or solvent recovery) and significantly increases disposal costs.[12]
-
Container Selection: Use a leak-proof, shatter-resistant container with a secure screw cap. The container must be chemically compatible with the waste. Often, the original product container is suitable for collecting small amounts of waste.[8]
-
Action: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]
-
-
Labeling: Proper labeling is a legal requirement and critical for safety. Mislabeled containers can lead to dangerous chemical reactions or improper disposal.
-
Action: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste mixture.[8] Ensure the date of accumulation is visible.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Final Disposal: The accepted and environmentally responsible method for disposing of halogenated nitroaromatic compounds is through a licensed professional waste disposal service.[8]
-
Action: The final disposal method will be high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the hazardous decomposition products like HBr and NOx.[4][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][10] Contact your institution's EHS department to arrange for pickup.
-
Emergency Procedures for Spills & Exposures
In the event of an accidental release, a swift and correct response is critical to minimizing harm.
Spill Cleanup Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the affected area.[8]
-
Control & Contain: If safe to do so, eliminate ignition sources.[10] Contain the spill by creating a dike around the perimeter with an inert absorbent material such as sand, vermiculite, or a commercial spill kit powder.[8][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb & Collect: Once contained, apply absorbent material over the spill.[14] Using non-sparking tools, carefully scoop the absorbed material and place it into a designated hazardous waste container.[15]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[8] All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.[14]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.[16]
Personnel Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4]
Regulatory & Compliance Framework
The disposal of this compound is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this waste may fall under specific state or federal waste codes.[17][18] Adherence to the procedures outlined in this guide, in conjunction with your institution-specific Chemical Hygiene Plan, is essential for maintaining regulatory compliance. Always consult with your EHS department to ensure alignment with local, state, and federal mandates.[17]
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. This compound | C6HBrF3NO2 | CID 56973643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. uakron.edu [uakron.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. epa.gov [epa.gov]
- 18. Hazardous Waste Variations by State Matrix [rila.org]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
In the intricate world of pharmaceutical and materials science research, the utility of halogenated nitroaromatic compounds is undeniable. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, a key building block, offers a reactive scaffold for the synthesis of complex molecules. However, its chemical attributes necessitate a profound respect for safety protocols. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, ensuring the well-being of our researchers and the integrity of our scientific endeavors.
Immediate Safety Briefing: Understanding the Hazard Profile
This compound is classified as a hazardous substance. According to available safety data for structurally similar compounds, it is expected to be toxic if swallowed, in contact with skin, or if inhaled[1]. The presence of the nitro group and halogen atoms significantly influences its reactivity and toxicological profile.
Signal Word: Danger[2]
Primary Hazards:
-
Acute Toxicity (Oral): Category 3[2].
-
Acute Toxicity (Dermal): Likely toxic.
-
Acute Toxicity (Inhalation): Likely toxic.
-
Skin Irritation: Expected to cause skin irritation[3].
-
Eye Irritation: Expected to cause serious eye irritation[3].
The causality behind these hazards lies in the molecule's electrophilic nature, which allows it to react with biological macromolecules, potentially disrupting cellular functions. The trifluorinated phenyl ring can enhance its membrane permeability, while the nitro group can be metabolically reduced to reactive intermediates.
Personal Protective Equipment (PPE): A Task-Specific Approach
A one-size-fits-all approach to PPE is insufficient. The selection of protective gear must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Laboratory Task | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Double-gloved (Butyl rubber), Lab coat, Chemical splash goggles | To prevent skin contact with the solid compound and protect eyes from dust particles. Butyl rubber is recommended for its resistance to nitro compounds[4]. |
| Solution Preparation | Double-gloved (Butyl rubber), Lab coat, Chemical splash goggles, Face shield | Increased risk of splashes when handling solutions. A face shield provides an additional layer of protection for the entire face. |
| Reaction Setup and Workup | Double-gloved (Butyl rubber), Chemical-resistant apron over lab coat, Chemical splash goggles, Face shield | Operations involving heating, stirring, and transfers increase the risk of significant splashes and aerosol generation. |
| Small-Scale Column Chromatography | Double-gloved (Butyl rubber), Lab coat, Chemical splash goggles | While a closed system, the potential for leaks and exposure during fraction collection necessitates robust hand and eye protection. |
| Handling in a Glovebox | Standard glovebox gloves, Lab coat | The enclosed environment provides primary containment, but standard laboratory attire should still be worn. |
Visualizing PPE Selection Logic
The decision-making process for selecting appropriate PPE can be visualized as a tiered approach based on the potential for exposure.
Caption: PPE selection workflow based on exposure risk.
Operational Protocols: From Benchtop to Waste Stream
Handling and Storage
-
Ventilation is Key: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[5].
-
Controlled Environment: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6].
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[6].
Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.
-
Restrict Access: Prevent entry into the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area. A NIOSH-approved respirator with an organic vapor cartridge is recommended[3].
-
Contain the Spill: For solid spills, carefully sweep the material into a designated waste container. For liquid spills, cover with an inert absorbent material such as vermiculite or sand.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.
-
Waste Disposal: All contaminated materials, including absorbent, gloves, and cleaning cloths, must be collected in a sealed, labeled hazardous waste container for proper disposal.
Disposal Plan
The disposal of this compound and its associated waste must be conducted in strict accordance with institutional and governmental regulations.
-
Waste Segregation: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Emergency Procedures: A Step-by-Step Guide
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention[6].
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.
-
Wash the area with soap and water.
-
Seek immediate medical attention[3].
In Case of Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention[6].
In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention[6].
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound to advance their scientific objectives. Our commitment to safety is paramount and serves as the foundation for innovative and impactful research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
